Nitenpyram
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPSFYHXJZSBI-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041080 | |
| Record name | (E)-Nitenpyram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
>70.00 °C (>158.00 def F) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 at 26 °C | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals | |
CAS No. |
150824-47-8, 120738-89-8 | |
| Record name | Nitenpyram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitenpyram [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitenpyram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-Nitenpyram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitenpyram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITENPYRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
82 °C | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Nitenpyram's Mechanism of Action on Insect Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitenpyram is a first-generation neonicotinoid insecticide highly effective against a range of sucking insect pests. Its mechanism of action centers on its role as a potent agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides an in-depth technical overview of this compound's interaction with insect nAChRs, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core molecular and cellular pathways involved. This compound's high affinity for and selective action on insect nAChRs, compared to their mammalian counterparts, forms the basis of its insecticidal efficacy and relative safety profile. Understanding these precise interactions is critical for managing insecticide resistance and developing next-generation pest control agents.
Core Mechanism of Action
This compound acts as a selective agonist at the orthosteric binding site of insect nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system (CNS).[1][2] Unlike the vertebrate neuromuscular junction where acetylcholine (ACh) is the primary neurotransmitter, the insect CNS is rich in nAChRs, making it a prime target for neurotoxic insecticides.
The binding of this compound to the nAChR mimics the action of the endogenous neurotransmitter, acetylcholine. However, this compound binds irreversibly, locking the receptor in an open conformation.[3] This leads to a continuous, uncontrolled influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. The resulting prolonged depolarization causes hyperexcitation of the nervous system, leading to tremors and convulsions, followed by paralysis and eventual death of the insect.[3]
The selectivity of this compound for insects over vertebrates is attributed to structural differences in the nAChR subtypes between these phyla.
Quantitative Data
The potency and binding affinity of this compound have been quantified using various experimental approaches. The data highlight its high affinity for insect nAChRs.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Comments | Reference |
| IC₅₀ | Musca domestica (housefly) head homogenates | 2 nM | Inhibition of neuronal-type nAChRs. | |
| IC₅₀ | Aphis gossypii (cotton aphid) | 2.49 mg L⁻¹ | Toxicity after 48h exposure. | |
| Kᵢ | Aplysia californica AChBP | 180–808 nM | Competition with [³H]ACE. AChBP is a model for the nAChR ligand-binding domain. | |
| LC₅₀ | Nilaparvata lugens (analogue 4d) | 0.170 mg L⁻¹ | Lethal concentration for a potent this compound analogue. | |
| LC₅₀ | Culex quinquefasciatus (mosquito) | 0.493 µg/mL | Toxicity against mosquito larvae. | |
| LC₅₀ | Eisenia fetida (earthworm) | 4.34 mg/kg | Comparative toxicity in a non-target organism. |
Table 2: this compound Resistance Ratios
| Species | Strain | Resistance Ratio (RR) | Comments | Reference |
| Nilaparvata lugens (Brown Planthopper) | This compound-Resistant (NR) | 164.18-fold | Selected in the laboratory for 42 generations. | |
| Nilaparvata lugens (NR Strain) | Imidacloprid | 37.46-fold | Cross-resistance observed. | |
| Nilaparvata lugens (NR Strain) | Thiamethoxam | 71.66-fold | Cross-resistance observed. | |
| Nilaparvata lugens (NR Strain) | Clothianidin | 149.17-fold | Cross-resistance observed. | |
| Nilaparvata lugens (NR Strain) | Dinotefuran | 98.13-fold | Cross-resistance observed. |
Structure-Activity Relationship (SAR)
The chemical structure of this compound, particularly its nitroenamine pharmacophore, is crucial for its high insecticidal activity. SAR studies indicate that:
-
Hydrogen Bonding: The negatively charged nitro group is critical for forming strong hydrogen bonds with positively charged residues (e.g., Arginine/Lysine) in the nAChR binding site.
-
Molecular Flexibility: The insecticidal potency of this compound analogues is influenced by the flexibility and size of the molecule, which dictates its fit within the binding pocket.
-
Nitroenamine vs. Nitroguanidine (B56551): Generally, neonicotinoids with a nitroenamine group (C=CHNO₂), like this compound, exhibit higher affinity and potency compared to those with a nitroguanidine group (C=NNO₂).
Key Experimental Protocols
Characterizing the interaction between this compound and insect nAChRs relies on two primary experimental techniques: radioligand binding assays and electrophysiology.
Radioligand Competition Binding Assay
This method is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring how it competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize insect tissues rich in nAChRs (e.g., heads of houseflies or aphids) in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membrane fraction by high-speed ultracentrifugation.
-
Wash the pellet and resuspend it in the assay buffer to a specific protein concentration.
-
-
Competition Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-imidacloprid), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, prepare a set of tubes containing a high concentration of a non-radioactive ligand (e.g., nicotine).
-
Incubate the mixture at a controlled temperature (e.g., 24°C) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the ion flow (current) through nAChRs expressed in a heterologous system, typically Xenopus laevis oocytes, in response to an agonist like this compound. This allows for the determination of potency (EC₅₀) and efficacy.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Microinject the oocytes with cRNA encoding the specific insect nAChR subunits of interest (e.g., Dα1 and chicken β2 to form a functional hybrid receptor).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a high-molarity salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a fixed holding potential (e.g., -80 mV) using the TEVC amplifier.
-
-
Agonist Application and Recording:
-
Establish a stable baseline current.
-
Apply known concentrations of this compound to the oocyte via the perfusion system.
-
Record the inward current generated by the influx of cations through the activated nAChR channels.
-
Wash the oocyte with the control solution between applications to allow the receptors to return to their resting state.
-
-
Data Analysis:
-
Measure the peak current response for each this compound concentration.
-
Normalize the responses to the maximum response observed.
-
Plot the normalized current against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient (nH), which indicates cooperativity.
-
Signaling and Resistance Pathways
While the primary action of this compound is direct channel activation, downstream cellular events and resistance mechanisms are also relevant.
Downstream Signaling
Activation of insect nAChRs, particularly those permeable to Ca²⁺, can trigger secondary intracellular signaling cascades. For instance, nAChR activation by neonicotinoids has been shown to mediate the release of other neurotransmitters, such as dopamine, in the Drosophila larval ventral nerve cord. This suggests a broader impact on neural circuit function beyond simple hyperexcitation.
Metabolic Resistance
A primary mechanism of resistance to this compound in insect populations is enhanced metabolic detoxification. In resistant strains of Nilaparvata lugens, a significant upregulation of cytochrome P450 monooxygenase (P450) activity has been observed. Specific P450 enzymes, such as CYP6ER1, metabolize this compound into less toxic forms, preventing it from reaching its nAChR target site in sufficient concentrations. This metabolic pathway represents a critical challenge in pest management.
Conclusion
This compound's mechanism of action is a well-defined example of targeted neurotoxicity, exploiting the unique properties of insect nicotinic acetylcholine receptors. Its high affinity and agonistic action lead to rapid and effective insecticidal outcomes. The quantitative data from binding assays and electrophysiology confirm its potency. However, the emergence of metabolic resistance underscores the need for continued research into the nAChR-insecticide interface. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate these interactions, aiding in the development of novel pest control strategies and the effective management of existing chemistries.
References
An In-depth Technical Guide to Nitenpyram: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitenpyram, a prominent member of the neonicotinoid class of insecticides, has garnered significant attention in both agricultural and veterinary applications for its potent and rapid action against a range of insect pests. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of this compound. Detailed experimental protocols for its analysis are presented, alongside a thorough examination of its mechanism of action and metabolic pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields, offering in-depth data and methodologies to support further investigation and application of this compound.
Chemical Structure and Identification
This compound, with the IUPAC name (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine, is classified as an open-chain chloropyridyl neonicotinoid.[1] Its chemical structure is characterized by a chloronicotinyl heterocyclic group linked to a nitroamine pharmacophore, which is the primary site of interaction with its biological target.[1]
| Identifier | Value |
| IUPAC Name | (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine[1][2] |
| CAS Number | 150824-47-8[1] |
| Chemical Formula | C₁₁H₁₅ClN₄O₂ |
| Molecular Weight | 270.72 g/mol |
| SMILES | ClC1=CC=C(C=N1)CN(\C(=C--INVALID-LINK--[O-])\NC)CC |
| InChI Key | CFRPSFYHXJZSBI-DHZHZOJOSA-N |
Physicochemical Properties
This compound is a pale yellow crystalline solid. Its physicochemical properties are crucial for its formulation, application, and environmental fate.
| Property | Value | Reference |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 82 °C (180 °F; 355 K) | |
| Density | 1.4 g/mL | |
| Water Solubility | 840 g/L at 25°C | |
| Solubility in Organic Solvents (at 25°C) | Chloroform: 700 g/L, Methanol: 670 g/L, Acetone: 290 g/L, Ethanol: 89 g/L | |
| Vapor Pressure | 8.3 x 10⁻¹² mmHg | |
| Log P (Octanol/Water) | -0.64 | |
| pKa | Not available |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the precursor 2-chloro-5-chloromethylpyridine, a compound also utilized in the synthesis of other neonicotinoids like imidacloprid. The general synthetic route involves the following key transformations:
-
N-Alkylation: 2-chloro-5-chloromethylpyridine is reacted with ethylamine (B1201723) to form N-ethyl-2-chloro-5-pyridylmethylamine.
-
Condensation and Methylamination: The intermediate from the first step is then condensed with 1,1,1-trichloro-2-nitroethane (B8506083) and subsequently reacted with methylamine (B109427) in the same reaction vessel. This step is carried out in a solvent such as dichloromethane (B109758).
-
Purification: The final product, this compound, is obtained after extraction, desolventization, and crystallization.
A detailed experimental protocol, as derived from patent literature, is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-ethyl-2-chloro-5-pyridylmethylamine
-
In a suitable reactor, charge 2-chloro-5-chloromethylpyridine.
-
Add an aqueous solution of ethylamine. The reaction is carried out at the phase boundary.
-
After the reaction is complete, separate the organic layer.
-
Purify the product, N-ethyl-2-chloro-5-pyridylmethylamine, by distillation under reduced pressure to yield a light yellow liquid.
Step 2: Synthesis of 1,1,1-trichloro-2-nitroethane
-
This intermediate is synthesized from 1,1,1,2-trichloroethane through an elimination reaction to yield vinylidene chloride, followed by a catalytic nitration reaction.
Step 3: Condensation and Methylamination to form this compound
-
In a reaction vessel, dissolve N-ethyl-2-chloro-5-pyridylmethylamine and 1,1,1-trichloro-2-nitroethane in dichloromethane.
-
Carry out a condensation reaction.
-
Without isolating the intermediate, introduce methylamine to the reaction mixture to perform the methylamination step.
-
After the reaction is complete, extract the this compound into an organic solvent.
-
Remove the solvent under reduced pressure.
-
Crystallize the crude product from a suitable solvent to obtain pure this compound.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the determination of this compound in various matrices, including agricultural products, veterinary formulations, and environmental samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC-UV for this compound in Formulations
This method is suitable for the quantification of this compound in commercial pesticide formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard (purity >99%)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (e.g., 30:30:40 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Retention Time: Approximately 3.7 minutes under these conditions.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound formulation equivalent to about 10 mg of active ingredient into a 50 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up to the mark.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound analytical standard into a 50 mL volumetric flask.
-
Dissolve in the mobile phase and make up to the mark.
-
Prepare a series of working standards by serial dilution for calibration.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound and its metabolites, particularly in complex matrices.
Experimental Protocol: GC-MS for this compound Metabolites
This protocol is adapted for the analysis of this compound metabolites in biological or environmental samples.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., RTX-5 MS, 15 m x 0.25 mm x 0.25 µm).
-
-
Reagents:
-
Solvents for extraction (e.g., acetone, dichloromethane).
-
Derivatizing agents (if necessary).
-
Helium (carrier gas).
-
-
Sample Preparation (Extraction):
-
Homogenize the sample (e.g., soil, tissue) with an extraction solvent like acetone.
-
Filter the extract and concentrate it under reduced pressure.
-
Perform a liquid-liquid extraction with a solvent such as dichloromethane to partition the analytes.
-
The organic layer is then concentrated and may require a clean-up step using solid-phase extraction (SPE).
-
-
GC-MS Conditions:
-
Injector Temperature: 220°C.
-
Oven Temperature Program: Start at 50°C (hold for 1.5 min), ramp to 200°C at 20°C/min (hold for 1 min), then ramp to 280°C at 40°C/min (hold for 20 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) mode.
-
-
Analysis:
-
Identify metabolites by comparing their mass spectra and retention times with those of reference standards.
-
Quantify using an internal standard method.
-
Mechanism of Action
This compound functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission.
Signaling Pathway
The binding of this compound to the nAChRs leads to the opening of the ion channel, resulting in an influx of sodium and calcium ions. This causes depolarization of the postsynaptic membrane, leading to hyperexcitation of the nerve cell. The continuous stimulation of the nAChRs by this compound, to which it binds irreversibly, ultimately results in paralysis and death of the insect. This compound exhibits high selectivity for insect nAChRs over mammalian receptors, which contributes to its relatively low toxicity in mammals.
Metabolism
The metabolism of this compound has been studied in various organisms. In mice, for instance, it is metabolized into several compounds, including 6-chloronicotinic acid, this compound-COOH, this compound-deschloropyridine, desmethyl-nitenpyram, and this compound-CN. These metabolic transformations primarily involve oxidation reactions. A deeper understanding of the metabolic pathways is crucial for assessing the compound's persistence and potential for bioaccumulation.
Conclusion
This compound remains a significant insecticide due to its efficacy and rapid action. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, and analytical methods. The provided experimental protocols for HPLC and GC-MS offer a practical basis for its analysis in a laboratory setting. Furthermore, the elucidation of its mechanism of action and metabolic pathways offers valuable insights for researchers in toxicology and drug development. A thorough understanding of these aspects is paramount for the safe and effective use of this compound and for the development of new and improved insecticidal agents.
References
The Swift Blade: A Technical Guide to the Discovery and Synthesis of Nitenpyram
An in-depth examination of the history, synthetic pathways, and mode of action of the potent neonicotinoid insecticide, Nitenpyram, for researchers, scientists, and drug development professionals.
This compound stands as a significant advancement in insecticide development, offering rapid and effective control of various insect pests. This technical guide delves into the history of its discovery, details the key synthetic methodologies for its production, and elucidates its mechanism of action at the molecular level.
Discovery and Development: A Quest for a Rapid-Acting Insecticide
The journey to this compound's creation began in the early 1980s at Nihon Tokushu Noyaku Seizo K.K. (now part of Bayer CropScience K.K.). Researchers were building upon the foundational work on the insecticidal properties of heterocyclic nitromethylene compounds, with the lead compound being nithiazine, discovered by Shell Development Company. The primary goal was to develop a new insecticide with a rapid onset of action and a more favorable safety profile for mammals compared to existing options like organophosphates.
Through extensive research and development, this compound was identified as a promising candidate. It demonstrated potent insecticidal activity, particularly against sucking pests. Field testing for this compound, under the codename TI-304, commenced in 1989.[1] These trials confirmed its efficacy and favorable characteristics, leading to its first commercial launch in Japan in 1995 under the brand name Bestguard for agricultural use.[1] Takeda Chemical Industries played a crucial role in the development and commercialization of this compound.[2] Later, its application was expanded to the veterinary field for flea control in companion animals, most notably under the brand name Capstar, marketed by Novartis.
Synthetic Pathways to this compound
The synthesis of this compound has been approached through several routes, with the core strategy involving the construction of the key N-ethyl-N'-methyl-2-nitrovinylidenediamine side chain and its attachment to the 6-chloro-3-pyridylmethyl moiety. Below are detailed experimental protocols derived from key patents, providing insights into the chemical processes involved.
Synthesis Route 1: Multi-step Synthesis from 1,1,2-Trichloroethane (B165190)
This method, detailed in Chinese patent CN102816112B, involves the preparation of two key intermediates which are then combined to form this compound.
Experimental Protocol:
Step 1: Synthesis of Vinylidene Chloride (Intermediate 1)
-
Reaction: Elimination reaction of 1,1,2-trichloroethane.
-
Procedure: To a 2000L enamel reaction still, 450 kg of 1,1,2-trichloroethane is added and heated. Under vigorous stirring, 450 kg of a 30% sodium hydroxide (B78521) solution is added dropwise over approximately 5 hours. During the reaction, the product, vinylidene chloride, distills off with a column top temperature of 32-40°C. After the addition is complete, the reaction is continued until no more product distills over. The temperature is then slowly raised to 70°C for 1-2 hours to ensure complete reaction. This yields approximately 315 kg of colorless, transparent vinylidene chloride.
Step 2: Synthesis of 1,1,1-Trichloro-2-nitroethane (B8506083) (Intermediate 2)
-
Reaction: Catalytic nitration of vinylidene chloride.
-
Procedure: This step involves the catalytic nitration of the vinylidene chloride produced in Step 1. While the patent mentions this step, specific details of the catalyst and reaction conditions for this transformation are not fully elaborated in the provided text.
Step 3: Synthesis of N-ethyl-2-chloro-5-pyridyl methyl amine (Intermediate 3)
-
Reaction: N-alkylation of 2-chloro-5-chloromethylpyridine with ethylamine (B1201723).
-
Procedure: To a reactor, add 2-chloro-5-chloromethylpyridine and an excess of ethylamine solution. Control the temperature and allow the reaction to proceed for 1 hour after the addition is complete. After the reaction, excess ethylamine is recovered by distillation. A 30% sodium hydroxide solution (240 kg) is then added, and the layers are separated to obtain the crude product (318 kg). The crude product is then purified by vacuum distillation, collecting the fraction at 162-164°C/-0.095Mpa to yield 285 kg of a light yellow liquid.
Step 4: Final Condensation and Methylamination to this compound
-
Reaction: Condensation of intermediates followed by reaction with methylamine (B109427).
-
Procedure: The intermediates, 1,1,1-trichloro-2-nitroethane and N-ethyl-2-chloro-5-pyridyl methyl amine, are mixed in a reaction vessel with dichloromethane (B109758) as the solvent. Condensation and subsequent methylamination reactions are carried out in the same vessel. The final product, this compound, is then obtained through extraction, desolventization, and crystallization.
Quantitative Data for Synthesis Route 1:
| Intermediate/Product | Reaction Step | Average Yield (%) | Average Purity (%) |
| Vinylidene Chloride | Elimination | 97.1 | 98.3 |
| 1,1,1-Trichloro-2-nitroethane | Nitration | 85.4 | 90.5 |
| N-ethyl-2-chloro-5-pyridyl methyl amine | N-alkylation | 92.4 | 99.2 |
Synthesis Route 2: Anion Exchange Resin Catalyzed Synthesis
This alternative route, described in Chinese patent CN108822025A, utilizes an anion exchange resin as a catalyst.
Experimental Protocol:
-
Step 1: Condensation Reaction
-
Starting Materials: N-ethyl-2-chloro-5-pyridyl-methanamine and 1,1-bis-chloro-2-nitroethylene.
-
Procedure: The starting materials are reacted in a rudimentary chlorinated hydrocarbon solvent in the presence of an anion exchange resin which acts as an acid scavenger. The molar ratio of N-ethyl-2-chloro-5-pyridyl-methanamine to 1,1-bis-chloro-2-nitroethylene is typically 1:1 to 1:1.2. The reaction proceeds to completion to yield an intermediate compound in solution.
-
-
Step 2: Aminating Reaction
-
Procedure: Methylamine gas is passed through the solution containing the intermediate from Step 1. The aminating reaction is carried out at a temperature of -10 to 40°C. The molar ratio of methylamine to the initial N-ethyl-2-chloro-5-pyridyl-methanamine is 1-2:1. After the reaction is complete, the solution is filtered.
-
-
Step 3: Isolation of this compound
-
Procedure: The filtrate is concentrated under reduced pressure, and the crude this compound is crystallized from a solvent such as methanol, ethanol, acetone, or ethyl acetate (B1210297) to yield the final product.
-
Logical Workflow of this compound Synthesis (Route 1)
References
Nitenpyram Analogues and their Structure-Activity Relationship (SAR): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram, a member of the neonicotinoid class of insecticides, has been a significant tool in pest management due to its high efficacy against a range of sucking insects. Its mode of action involves the agonistic binding to insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the continuous stimulation of nerve cells, resulting in paralysis and death.[1][2] The development of resistance to this compound and the broader class of neonicotinoids necessitates the ongoing research and development of novel analogues with improved potency, selectivity, and environmental profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, detailing experimental protocols and the underlying signaling pathways.
Core Structure of this compound and Key Moieties for SAR Studies
The basic scaffold of this compound consists of a (E)-N-((6-chloropyridin-3-yl)methyl)-N'-ethyl-N-methyl-2-nitroethene-1,1-diamine structure. SAR studies on this compound analogues typically focus on modifications of three key regions:
-
The Heterocyclic Moiety: The 6-chloro-3-pyridinylmethyl group is crucial for binding to the nAChR. Modifications in this region can significantly impact insecticidal activity.
-
The Linker: The ethylamine (B1201723) bridge connecting the heterocyclic moiety to the pharmacophore plays a role in the molecule's flexibility and orientation within the receptor's binding pocket.
-
The Pharmacophore: The N-methyl-2-nitroethene-1,1-diamine group is the key pharmacophore responsible for the agonistic activity at the nAChR. Changes to the nitro group or the diamine substituents can drastically alter the compound's potency.
Structure-Activity Relationship of this compound Analogues
The insecticidal activity of this compound analogues is intricately linked to their chemical structure. Modifications to different parts of the molecule can lead to significant variations in their efficacy against target pests. Several studies have explored these relationships by synthesizing novel derivatives and evaluating their biological activity, primarily against key insect pests like the brown planthopper (Nilaparvata lugens) and the green peach aphid (Myzus persicae).
A key finding in the SAR of this compound analogues is that their insecticidal potency is often influenced by both the flexibility and the size of the molecule.[3][4] For instance, the introduction of an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine (B8763341) ring of this compound analogues has been shown to enhance the hydrogen-bonding action with the nAChR, leading to improved insecticidal activity.[3]
Quantitative SAR Data
The following tables summarize the insecticidal activities (LC50 values) of various this compound analogues from published studies. The LC50 value represents the concentration of the compound that is lethal to 50% of the test population.
Table 1: Insecticidal Activity of this compound Analogues with an ω-Hydroxyalkyl Ester Arm against Nilaparvata lugens and Myzus persicae
| Compound ID | R Group | LC50 (mg/L) vs. N. lugens | LC50 (mg/L) vs. M. persicae |
| 4d | -(CH2)3OH | 0.170 | Not Reported |
| 6a | -(CH2)2OH | 0.154 | Not Reported |
Note: The referenced study indicates that analogues 4d and 6a afforded the best in vitro activity with ≥95% mortality at 4 mg/L against both species.
Table 2: Insecticidal Activity of this compound against different larval stages of Nilaparvata lugens
| Instar Stage | LC50 (mg/liter) at 24h | LC50 (mg/liter) at 48h | LC50 (mg/liter) at 72h |
| I and II | 1.03 | 0.27 | 0.11 |
| III and IV | >1.03 | >0.27 | >0.11 |
| V | >1.03 | >0.27 | >0.11 |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound analogues typically involves multi-step reactions. A general synthetic route for analogues with an ω-hydroxyalkyl ester arm is outlined below.
A common starting material is 2-chloro-5-chloromethylpyridine, which is reacted with an appropriate amine to introduce the linker and part of the pharmacophore. Subsequent reactions with substituted nitroethene derivatives yield the final this compound analogues. The specific synthesis of analogues 4d and 6a, as referenced in the SAR data, involved anchoring an ω-hydroxyalkyl ester arm onto a tetrahydropyrimidine ring. The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, IR, and elemental analysis.
Insecticidal Bioassays
This method is widely used to evaluate the efficacy of insecticides against rice planthoppers.
Protocol:
-
Insect Rearing: Maintain a healthy and uniform population of N. lugens on susceptible rice seedlings under controlled laboratory conditions (e.g., 26 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions: Dissolve the technical grade this compound or its analogues in a suitable solvent (e.g., acetone) to prepare a stock solution. Prepare a series of graded concentrations by serial dilution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution (solvent + surfactant in water) should also be prepared.
-
Treatment: Bundle rice stems (approximately 10 cm in length) and dip them into the test solutions for 30 seconds.
-
Drying: Air-dry the treated rice stems for about 1-2 hours at room temperature.
-
Infestation: Place the air-dried, treated rice stems into test tubes containing a small amount of water to keep them fresh. Introduce a specific number of test insects (e.g., 20 third-instar nymphs) into each tube.
-
Incubation: Keep the test tubes in a controlled environment as described for insect rearing.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.
This method is a standard procedure for assessing the toxicity of insecticides to aphids.
Protocol:
-
Insect Rearing: Rear M. persicae on a suitable host plant (e.g., cabbage or radish) in a controlled environment.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds as described for the N. lugens bioassay.
-
Treatment: Excise leaf discs (e.g., 3 cm in diameter) from the host plant. Dip each leaf disc into the test solution for 10-15 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a paper towel to air dry.
-
Infestation: Place the dried leaf discs, adaxial side down, on a layer of agar (B569324) (e.g., 1.5%) in a Petri dish. Transfer a set number of adult apterous aphids (e.g., 20) onto each leaf disc.
-
Incubation: Seal the Petri dishes with a ventilated lid and maintain them in a growth chamber under controlled conditions.
-
Mortality Assessment: Count the number of dead aphids after 48 or 72 hours.
-
Data Analysis: Analyze the data as described for the N. lugens bioassay to determine the LC50 values.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of this compound analogues to the target receptor. A common method involves using a radiolabeled neonicotinoid, such as [3H]imidacloprid, as the radioligand.
Protocol:
-
Membrane Preparation: Homogenize insect tissues rich in nAChRs (e.g., heads of houseflies or whole bodies of aphids) in a suitable buffer. Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction containing the receptors. Resuspend the pellet in the assay buffer.
-
Binding Assay: In a reaction tube, combine the insect membrane preparation, the radioligand ([3H]imidacloprid), and varying concentrations of the unlabeled this compound analogue (the competitor).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the this compound analogue that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
This compound and its analogues act as agonists at the insect nAChR. This receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing an influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the postsynaptic membrane and the generation of an action potential. Continuous activation of these receptors by neonicotinoids leads to hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect. Recent studies in Drosophila melanogaster have also suggested a potential link between nAChR signaling and the Immune Deficiency (IMD) pathway, which is involved in the insect's innate immune response.
References
- 1. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, insecticidal activity, crystal structure, and molecular docking studies of this compound analogues with an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Nitenpyram: An In-depth Technical Review for Research and Development
An extensive guide for researchers, scientists, and drug development professionals on the chemical, pharmacological, and toxicological properties of the neonicotinoid insecticide, nitenpyram.
This compound is a neonicotinoid insecticide widely utilized in both veterinary medicine and agriculture for the control of various insect pests.[1][2] Chemically designated as (E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-methyl-N''-nitroguanidine, it is a neurotoxin that selectively targets the insect central nervous system.[2][3] This technical guide provides a comprehensive review of this compound, consolidating key data and experimental methodologies to support further research and development.
Physicochemical Properties
This compound is a pale yellow crystalline solid with a molar mass of 270.72 g/mol .[2] It has a melting point of 82°C and a density of 1.4 g/mL. Its chemical structure features a chloropyridinylmethyl group, an ethylamino group, and a nitro-containing pharmacophore, which is crucial for its insecticidal activity.
| Property | Value | Reference |
| Chemical Formula | C11H15ClN4O2 | |
| Molar Mass | 270.72 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 82 °C | |
| Density | 1.4 g/mL |
Mechanism of Action
This compound functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine, leading to a persistent influx of cations and depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, this compound's binding is more sustained, causing overstimulation, paralysis, and ultimately the death of the insect. This compound exhibits a significantly higher binding affinity for insect nAChRs compared to mammalian receptors, which accounts for its selective toxicity and favorable safety profile in mammals.
Signaling Pathway of this compound
Pharmacokinetics
This compound is characterized by its rapid absorption and elimination in mammals. Following oral administration, it is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations observed within an hour in both dogs and cats. The bioavailability is high, facilitating a rapid onset of action. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, and the resulting metabolites are excreted mainly through the urine within 48 hours. This rapid clearance minimizes the potential for accumulation in tissues.
| Parameter | Dog | Cat | Reference |
| Tmax (hours) | 1.21 | 0.63 | |
| Cmax (ng/mL) | ~4787 | Not Specified | |
| Elimination Half-life (hours) | ~2.8-3 | ~7.7-8 |
Pharmacodynamics and Efficacy
This compound is highly effective against adult fleas (Ctenocephalides felis and C. canis) on dogs and cats, with a rapid onset of action. Effects can be observed as soon as 15-30 minutes after oral administration. Clinical studies have demonstrated high efficacy rates, with near-complete elimination of fleas within hours of treatment.
| Species | Efficacy (%) | Time Post-Treatment (hours) | Reference |
| Dog | 99.1 | 3 | |
| Cat | 100 | 3 | |
| Dog | 96.7 | 6 | |
| Cat | 95.2 | 6 |
Synthesis of this compound
The commercial synthesis of this compound typically involves a multi-step process. One common route begins with the preparation of two key intermediates: 2-chloro-5-chloromethylpyridine and N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine. These intermediates are then condensed to form the final this compound molecule.
Experimental Protocol: Synthesis of this compound
A generalized synthetic scheme is as follows:
-
Preparation of 2-chloro-5-chloromethylpyridine: This intermediate can be synthesized from 2-chloro-5-methylpyridine (B98176) through a chlorination reaction, often using N-chlorosuccinimide in the presence of a radical initiator.
-
Preparation of N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine: This intermediate is prepared by reacting 1,1-bis(methylthio)-2-nitroethylene (B140038) with ethylamine, followed by reaction with methylamine.
-
Condensation Reaction: 2-chloro-5-chloromethylpyridine and N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine are reacted in a suitable solvent, such as acetonitrile (B52724), in the presence of a base like potassium carbonate, to yield this compound. The product is then purified by crystallization.
Synthesis Workflow
Analytical Methods
The quantification of this compound in various matrices, including biological fluids, tissues, and environmental samples, is crucial for research and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer or acid modifier, is used for isocratic or gradient elution. A common mobile phase is a mixture of methanol, acetonitrile, and water.
-
Detection: UV detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 260 nm.
-
Sample Preparation:
-
Extraction: For solid samples, extraction with a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile) is performed. Liquid samples may be diluted directly or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Filtration: The extracted sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Analytical Workflow
Toxicology
This compound exhibits a high degree of selective toxicity, with low acute toxicity to mammals. This is primarily due to its lower affinity for mammalian nAChRs.
| Test | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat (male) | Oral | 1680 mg/kg | |
| Acute Oral LD50 | Rat (female) | Oral | 1575 mg/kg | |
| Acute Dermal LD50 | Rat (male) | Dermal | >2000 mg/kg | |
| LC50 | Aphis gossypii | - | 28.62 mg/L | |
| LC50 | Acyrthosiphon gossypii | - | 10.12 mg/L | |
| LC50 | Culex quinquefasciatus | - | 0.493 µg/mL |
Environmental Fate and Ecotoxicology
This compound can degrade in the environment through processes such as hydrolysis and photodegradation. While generally considered to have lower toxicity to non-target organisms compared to some other insecticides, concerns have been raised about its potential impact on pollinators like bees and certain aquatic organisms. Studies have shown that this compound can have adverse effects on the DNA of zebrafish.
Conclusion
This compound remains a significant tool in the management of insect pests, particularly in the veterinary field for flea control. Its rapid action, high efficacy, and favorable safety profile in mammals are key advantages. This technical guide has summarized the core scientific knowledge regarding this compound, providing researchers and drug development professionals with a consolidated resource of quantitative data and experimental methodologies. Further research into its environmental impact and the development of resistance in target pests will be crucial for its continued responsible use.
References
Nitenpyram: A Technical Guide to its Neurotoxic Mechanism in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitenpyram, a first-generation neonicotinoid insecticide, exhibits potent and selective neurotoxic activity against a wide range of insect pests. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level. It details the compound's interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the disruption of normal neurotransmission and subsequent paralysis and death. This document summarizes key quantitative data on this compound's efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
This compound is a systemic insecticide widely used in agriculture and veterinary medicine for the control of sucking insects such as aphids, fleas, and whiteflies.[1][2] Its efficacy stems from its action as a neurotoxin that specifically targets the insect central nervous system (CNS).[3] As a member of the neonicotinoid class, this compound's mode of action is the agonistic binding to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in insects.[4][5] This guide delves into the technical details of this neurotoxic mechanism.
Mechanism of Action: Agonism of Insect Nicotinic Acetylcholine Receptors
The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR) in the postsynaptic membrane of insect neurons. This compound acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the nerve signal, this compound is not readily metabolized by AChE. This leads to a persistent and excessive stimulation of the nAChRs.
This prolonged activation of nAChRs results in an uncontrolled influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the postsynaptic neuron. The influx of these ions causes continuous depolarization of the neuronal membrane, leading to a state of hyperexcitation. This is characterized by spontaneous and uncoordinated nerve impulses. Ultimately, this hyperexcitation is followed by nerve blockade, resulting in paralysis and the death of the insect.
This compound exhibits a high degree of selectivity for insect nAChRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target species. This selectivity is attributed to structural differences between insect and mammalian nAChR subunits.
Signaling Pathway of this compound's Neurotoxic Action
The following diagram illustrates the signaling cascade initiated by this compound binding to insect nAChRs.
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy data, including binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and lethal concentrations (LC50) against various insect species.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target | Comments |
| IC50 | 14 nM | Insect nAChR | Demonstrates high affinity for the target receptor. |
Table 2: In Vivo Efficacy (Toxicity) of this compound against Various Insect Pests
| Insect Species | Life Stage | LC50 | Reference |
| Aphis gossypii (Cotton aphid) | Adult | 28.62 mg/L | |
| Acyrthosiphon gossypii (Cotton aphid) | Adult | 10.12 mg/L | |
| Bemisia tabaci (Silverleaf whitefly) | Adult | 6-fold resistance developed after 7 generations of LC25 exposure | |
| Trialeurodes vaporariorum (Greenhouse whitefly) | Adult | 3.7-fold resistance developed after 7 generations of LC25 exposure | |
| Culex quinquefasciatus (Southern house mosquito) | Larva | 0.493 µg/mL | |
| Ctenocephalides felis (Cat flea) | Adult | >99.1% efficacy within 3 hours in dogs | |
| Ctenocephalides canis (Dog flea) | Adult | 95.2% efficacy within 6 hours in cats |
Experimental Protocols for Studying this compound's Neurotoxicity
The following sections provide detailed methodologies for key experiments used to characterize the neurotoxic effects of this compound on insect nAChRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to insect nAChRs. It typically involves the use of a radiolabeled ligand, such as [3H]-imidacloprid, and measuring its displacement by increasing concentrations of unlabeled this compound.
Protocol:
-
Membrane Preparation:
-
Dissect the heads or thoraces of the target insect species on ice.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the nAChRs.
-
Wash the pellet with fresh buffer and resuspend it to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-imidacloprid), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or unlabeled imidacloprid).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the Ki value using a competitive binding equation (e.g., the Cheng-Prusoff equation).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through nAChRs in response to this compound application.
Protocol:
-
Neuron Preparation:
-
Isolate and culture neurons from the central nervous system of the target insect.
-
Alternatively, use a heterologous expression system (e.g., Xenopus oocytes or HEK cells) to express specific insect nAChR subunits.
-
-
Recording Setup:
-
Place the cultured neurons or oocytes in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external saline solution.
-
Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular environment.
-
-
Gaining Access:
-
Using a micromanipulator, carefully bring the micropipette into contact with the membrane of a single neuron.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a "whole-cell" configuration.
-
-
Voltage-Clamp Recording:
-
Clamp the membrane potential of the neuron at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Apply this compound to the neuron via the perfusion system at various concentrations.
-
Record the resulting inward currents, which represent the flow of ions through the activated nAChRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-induced currents at each concentration.
-
Plot the current amplitude as a function of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Experimental Workflow for this compound Neurotoxicity Assessment
The following diagram outlines a typical experimental workflow for characterizing the neurotoxic effects of this compound.
Conclusion
This compound's potent insecticidal activity is a direct result of its agonistic action on insect nicotinic acetylcholine receptors. This leads to a cascade of events, including persistent neuronal depolarization, hyperexcitation, and ultimately, paralysis and death. The high selectivity of this compound for insect nAChRs underscores its value as a targeted pest control agent. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the neurotoxic properties of this compound and to develop novel, more effective, and safer insecticides.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academicjournals.org [academicjournals.org]
The metabolism of Nitenpyram in target and non-target organisms
An In-depth Technical Guide to the Metabolism of Nitenpyram
Introduction
This compound is a first-generation neonicotinoid insecticide widely employed in agriculture and veterinary medicine for its efficacy against piercing-sucking insects.[1][2] In veterinary practice, it is the active ingredient in products like Capstar®, used for the rapid elimination of flea infestations on cats and dogs.[1][3] The compound's mode of action involves its function as an agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1] By binding irreversibly to these receptors in the insect's central nervous system, this compound disrupts neural signaling, leading to paralysis and swift mortality.
A key characteristic of this compound and other neonicotinoids is their selective toxicity. They exhibit a significantly higher affinity for insect nAChRs compared to their mammalian counterparts. This selectivity, combined with distinct metabolic pathways and pharmacokinetic profiles in different organisms, forms the basis of its favorable safety profile in non-target species. This guide provides a detailed examination of the metabolic fate of this compound in both target and non-target organisms, outlines the experimental protocols used for its study, and presents key quantitative data.
Mechanism of Action in Target Organisms (Insects)
In target insects, the primary mechanism of this compound is not metabolic transformation but direct neurotoxicity. Upon ingestion, the compound binds to postsynaptic nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). Unlike ACh, which is rapidly broken down by acetylcholinesterase, this compound is not, causing a persistent stimulation of the receptor. This leads to an uncontrolled flow of ions, blockage of nerve impulses, paralysis, and ultimately, the death of the insect.
While direct action is its main toxic mechanism, metabolic resistance can occur in insect populations. This resistance is often mediated by the upregulation of detoxification enzymes, including cytochrome P450 monooxygenases (CYP450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs), which can metabolize and detoxify the insecticide before it reaches its target site.
Metabolism in Non-Target Organisms
The metabolic profile of this compound in non-target organisms, particularly mammals, is characterized by rapid absorption, limited biotransformation, and swift elimination. This contrasts sharply with its persistent action in insects and is a primary reason for its high margin of safety.
Mammalian Pharmacokinetics and Metabolism
Studies in dogs and cats show that orally administered this compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) achieved within 0.5 to 2 hours. The compound has a notably short elimination half-life, approximately 3-4 hours in dogs and 8 hours in cats.
The majority of the administered dose is excreted rapidly in the urine, largely as the unchanged parent compound. This rapid renal clearance minimizes the opportunity for significant metabolic conversion and reduces the potential for accumulation in tissues.
However, a fraction of the this compound dose does undergo Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Several metabolites have been identified in studies involving rats and mice, resulting from reactions such as oxidation, desmethylation, and cleavage of the molecule.
Key identified mammalian metabolites include:
-
6-Chloronicotinic acid: A major metabolite resulting from the cleavage of the pyridine (B92270) ring side-chain.
-
CPMA (2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid).
-
CPMF (N-(6-chloro-3-pyridilmethyl)-N-ethyl-N′-methylformamidine), which can also be formed from the unstable CPMA.
-
Other minor metabolites such as this compound-COOH, desmethyl-nitenpyram, and this compound-CN.
Environmental Fate and Microbial Metabolism
In the environment, this compound is characterized by high water solubility and a relatively short soil half-life of 1 to 15 days, depending on conditions. Its solubility creates a potential for it to leach from soil into surface or groundwater.
Biodegradation by soil microorganisms is a critical pathway for its environmental dissipation. Several bacterial and fungal species have been shown to metabolize this compound. Strains such as Bacillus thuringiensis and Ochrobactrum sp. can utilize this compound as a source of carbon or nitrogen. This microbial action breaks this compound down into metabolites similar to those observed in agricultural products, including CPMA, CPMF, and subsequently CPF (N-(6-chloro-3-pyridilmethyl)-N-ethylformamide).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics and degradation of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Non-Target Mammals
| Parameter | Dog | Cat | Reference(s) |
|---|---|---|---|
| Route of Administration | Oral | Oral | |
| Bioavailability | >90% | >90% | |
| Time to Peak Plasma Conc. (Tmax) | ~0.5 - 2 hours | ~0.5 - 2 hours | |
| Elimination Half-Life (t½) | ~3 - 4 hours | ~8 hours | |
| Time to >90% Flea Efficacy | 4 hours | 6 hours |
| Primary Route of Excretion | Urine (>90% within 24h) | Urine (>90% within 48h) | |
Table 2: Environmental and Microbial Degradation of this compound
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| Soil Half-Life | 1 - 15 days | Dependent on soil type and weather | |
| Degradation by Bacillus thuringiensis NIT-2 | 65.16% | 5 mg/L initial concentration |
| Degradation by Ochrobactrum sp. DF-1 | 100% | 100 mg/L initial conc. within 10 days | |
Experimental Protocols
The study of this compound metabolism relies on advanced analytical chemistry techniques. Below are representative protocols for key experimental procedures.
Protocol: Analysis of this compound and Metabolites in Biological Matrices
This protocol describes a general workflow for extracting and quantifying this compound and its primary metabolites (e.g., CPMA, CPMF) from samples like agricultural products or animal tissues.
-
Sample Homogenization and Extraction:
-
Weigh 10.0 g of the ground or homogenized sample into a centrifuge tube.
-
Add 20 mL of purified water and let the sample stand for 1-2 hours to hydrate.
-
Add 100 mL of acetone (B3395972) (or acetonitrile), and homogenize at high speed for 3-5 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet with an additional 50 mL of the organic solvent.
-
Combine the supernatants.
-
-
Liquid-Liquid Partitioning (Cleanup):
-
Reduce the volume of the combined organic extract to ~20 mL using a rotary evaporator at <40°C.
-
Transfer the aqueous concentrate to a separatory funnel containing 100 mL of 10% sodium chloride solution.
-
Perform a liquid-liquid extraction by shaking vigorously with 100 mL of dichloromethane (B109758). Allow the layers to separate.
-
Collect the lower dichloromethane layer. Repeat the extraction. Combine the organic layers.
-
-
Final Preparation and Analysis:
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1-2 mL) of a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Analyze the sample using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) or HPLC-UV.
-
Instrument Conditions (HILIC-MS/MS Example):
-
Column: Non-modified silica (B1680970) gel column.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) to simultaneously quantify the parent this compound and its metabolites based on their specific mass-to-charge (m/z) transitions.
-
-
Protocol: In Vitro Metabolism Study with Liver Microsomes
This protocol is used to investigate the specific role of CYP450 enzymes in the metabolism of this compound.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Liver microsomes (from the species of interest, e.g., rat, dog, human).
-
This compound (dissolved in a minimal amount of solvent like DMSO, final concentration typically 1-10 µM).
-
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes). Create a control reaction without NADPH.
-
Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes).
-
-
Termination and Sample Processing:
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which will precipitate the microsomal proteins.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis of Metabolites:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites formed.
-
Compare the results from the NADPH-containing sample to the control. The presence of metabolites only in the +NADPH sample confirms CYP450-mediated metabolism.
-
Conclusion
The metabolism of this compound is markedly different between its intended targets and non-target organisms, which is the cornerstone of its utility and safety. In insects, its potent neurotoxicity is the result of direct, persistent binding to nAChRs. In contrast, mammals exhibit rapid absorption and excretion, with minimal metabolic alteration, preventing the compound from reaching toxic concentrations at its less-sensitive receptor sites. The biotransformation that does occur is primarily handled by the cytochrome P450 system. Furthermore, in the environment, microbial populations play a crucial role in the biodegradation of this compound, breaking it down into less active compounds. A thorough understanding of these divergent metabolic fates is essential for continued risk assessment, environmental monitoring, and the rational design of future insecticides with improved safety and efficacy profiles.
References
The Environmental Fate and Degradation of Nitenpyram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram, a neonicotinoid insecticide, is widely utilized in agriculture and veterinary medicine for its efficacy against a broad spectrum of sucking insects. Its high water solubility and systemic properties, however, raise concerns about its environmental persistence, mobility, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the complex chemical transformations it undergoes in various environmental compartments.
Physicochemical Properties and Environmental Mobility
This compound's environmental behavior is largely dictated by its physicochemical properties. With a high water solubility of over 500 mg/L, it exhibits a tendency for leaching and runoff from agricultural soils, potentially contaminating ground and surface waters[1]. Its persistence in soil is relatively low, with a reported half-life ranging from 1 to 15 days, influenced by soil type and climatic conditions[1].
Degradation Pathways
This compound is subject to degradation through several key pathways in the environment, including microbial degradation, photodegradation, and chemical degradation in treated water.
Microbial Degradation
Microorganisms play a crucial role in the breakdown of this compound in soil and water. Several bacterial strains have been identified that can utilize this compound as a source of carbon and/or nitrogen, leading to its mineralization.
Two notable bacterial strains capable of degrading this compound are Bacillus thuringiensis strain NIT-2 and Ochrobacterium sp. strain DF-1.
-
Bacillus thuringiensis strain NIT-2: This endophytic bacterium has demonstrated the ability to degrade approximately 65% of an initial 5 mg/L this compound concentration within 14 days[1]. The degradation proceeds through the reduction of the nitro group, leading to the formation of several metabolites, including 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA), N-(6-chloro-3-pyridilmethyl)-N-ethyl-N-methylformamidine (CPMF), and N-(6-chloro-3-pyridilmethyl)-N-ethylformamide (CPF)[1]. CPMA is unstable and rapidly converts to CPMF through decarboxylation[1]. Strain NIT-2 can further degrade CPMF and CPF.
-
Ochrobactrum sp. strain DF-1: This aerobic bacterium can utilize this compound as a sole carbon or nitrogen source, completely metabolizing 100 mg/L of the insecticide within 10 days in liquid culture. The degradation pathway initiated by this strain involves the removal of the nitro group to form N-((6-chloropyridin-3-yl)methyl) ethanamine, followed by demethylation and redox reactions to produce other intermediates.
dot
Caption: Microbial degradation pathways of this compound by different bacterial strains.
Photodegradation
This compound is susceptible to photodegradation in both water and soil environments, primarily driven by the UVB component of sunlight. The photolytic half-life of this compound is significantly shorter than its rate of hydrolysis, indicating that photodegradation is a more dominant abiotic degradation pathway. The quantum yield for this compound photolysis has been reported to be between 0.0385 and 0.0534 mol einstein⁻¹.
Photodegradation primarily involves reactions of the nitro-ethylene moiety of the this compound molecule. This leads to the formation of various transformation products, some of which may be more persistent and potentially more toxic than the parent compound.
dot
Caption: Generalized photodegradation pathway of this compound in the environment.
Degradation in Drinking Water
In finished drinking water, this compound degradation can occur through oxidation, hydrolysis, and reaction with chlorine. Studies have shown that the C9/C11 olefin is a key reactive site in these processes, leading to the formation of at least six different reaction products.
Quantitative Degradation Data
The rate of this compound degradation is highly dependent on the environmental matrix and conditions. The following tables summarize the reported half-life (DT50) values.
Table 1: this compound Degradation Half-Life (DT50) in Soil
| Soil Type | Condition | Half-life (DT50) | Reference(s) |
| General Agricultural | Field conditions | 1 - 15 days | |
| Kiwifruit Orchard | Field application | < 4 days | |
| Various Agricultural Soils | Laboratory incubation | 33 - 305 days | |
| Loess Soils | Laboratory, sterile | Slower than non-sterile | |
| Loess Soils | Laboratory, non-sterile | Faster with Ochrobactrum sp. DF-1 inoculation |
Table 2: this compound Degradation Half-Life (DT50) in Water
| Water Type | Condition | Half-life (DT50) | Reference(s) |
| Deionized Water | Sunlight | 5.4 hours | |
| Tap Water | Sunlight | 3.7 hours | |
| Deionized Water + Humic Acids (100 mg/L) | Sunlight | 3.6 hours | |
| Solid Film | Photolysis (Solar Zenith Angle 35°) | 36 minutes | |
| Water | Photolysis (assuming solid film quantum yield) | 269 minutes | |
| Water Solutions | UV and Solar Irradiation | Seconds to < 10 minutes |
Experimental Protocols
The study of this compound's environmental fate relies on robust analytical methodologies. Below are detailed protocols for key experiments.
Sample Preparation and Extraction
Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from complex matrices like soil.
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, allowing it to hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1-5 minutes.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride or sodium citrate) to induce phase separation. Shake immediately for at least 2 minutes.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Final Preparation: Vortex and centrifuge the dSPE tube. The cleaned extract is then ready for analysis by LC-MS/MS or GC-MS.
dot
Caption: A typical QuEChERS workflow for the extraction of this compound from soil.
Water Samples: Solid-Phase Extraction (SPE)
SPE is a common technique for the pre-concentration and cleanup of this compound and its metabolites from water samples.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or Oasis HLB) by passing sequential volumes of an organic solvent (e.g., methanol) followed by deionized water.
-
Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences.
-
Elution: Elute the retained this compound and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for analysis.
dot
Caption: A generalized workflow for Solid-Phase Extraction of this compound from water.
Analytical Instrumentation and Conditions
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of this compound and its polar metabolites.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used. For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound and some of its less polar metabolites, sometimes requiring derivatization to improve volatility and thermal stability.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., RTX-5MS) is typically used.
-
Temperature Program: A programmed temperature ramp is employed to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) is common.
-
Detection Mode: Full scan mode for identification of unknown metabolites and selected ion monitoring (SIM) for targeted analysis.
-
Conclusion
The environmental fate of this compound is a complex interplay of biotic and abiotic processes. Its high water solubility makes it prone to leaching and runoff, while microbial activity and photodegradation contribute significantly to its dissipation in soil and water. Understanding these degradation pathways, the resulting transformation products, and the analytical methods for their detection is crucial for a comprehensive risk assessment and for the development of strategies to mitigate the potential environmental impact of this widely used insecticide. This technical guide provides a foundational resource for researchers and professionals engaged in the study of this compound and other neonicotinoids.
References
Physical and chemical properties of Nitenpyram including solubility and melting point
Introduction: Nitenpyram is a neonicotinoid insecticide widely utilized in both agricultural and veterinary applications.[1][2] As a neurotoxin, it acts by irreversibly binding to the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects, leading to paralysis and rapid death.[1][2] This guide provides a detailed overview of the core physical and chemical properties of this compound, offering valuable data and procedural insights for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties of this compound
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in various formulations and environmental systems. These properties dictate its solubility, stability, and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₄O₂ | [1] |
| Molecular Weight | 270.71 g/mol | |
| Appearance | Pale yellow or white crystalline solid | |
| Melting Point | 82 - 84 °C | |
| Density | 1.40 g/cm³ at 26 °C | |
| Vapor Pressure | 1.1 x 10⁻⁶ mPa (8.2 x 10⁻¹² mm Hg) at 20 °C | |
| Water Solubility | 840 g/L (8.4 x 10⁵ mg/L) at 20-25 °C, pH 7 | |
| Solubility in Organic Solvents (at 20-25°C) | Chloroform: 700 g/L Methanol: 670 g/L Acetone: 290 g/L Ethanol: 89 g/L Xylene: 4.5 g/L DMSO: Slightly soluble | |
| Octanol-Water Partition Coefficient (log Kow) | -0.66 | |
| Dissociation Constants (pKa) | pKa1 = 3.1; pKa2 = 11.5 | |
| Stability | Stable under recommended storage conditions. Degrades in unpreserved finished drinking water but is stable in surface and ground waters. |
Experimental Protocols
The determination of this compound's physicochemical properties relies on established analytical methodologies. Below are detailed protocols for key experiments.
1. Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The heat flow to the sample is monitored and plotted against temperature. The onset and peak of the melting endotherm are recorded to determine the melting range and point.
-
2. Determination of Solubility (Shake-Flask Method)
-
Principle: This classic method determines the saturation concentration of a solute in a solvent at a specific temperature.
-
Methodology:
-
An excess amount of crystalline this compound is added to a known volume of the solvent (e.g., water, acetone, chloroform) in a glass flask.
-
The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand, permitting the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn, filtered (using a filter that does not adsorb the solute), and diluted as necessary.
-
The concentration of this compound in the saturated solution is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
3. Determination of Octanol-Water Partition Coefficient (log Kow)
-
Principle: The shake-flask method is the standard for determining log Kow, which measures the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.
-
Methodology:
-
n-Octanol and water are mutually saturated by mixing them for 24 hours, followed by separation of the two phases.
-
A small, known amount of this compound is dissolved in either the water-saturated octanol or octanol-saturated water.
-
The two phases are combined in a flask in a specific volume ratio (e.g., 1:1 or 1:2).
-
The flask is shaken at a constant temperature until equilibrium is achieved (typically several hours).
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC-UV or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (log Kow).
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
References
Methodological & Application
Using Nitenpyram in Neurobiology to Study Nicotinic Acetylcholine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram is a neonicotinoid insecticide that acts as a selective agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This property makes it a valuable pharmacological tool for neurobiologists studying the structure, function, and pharmacology of nAChRs, particularly in insects. Its high affinity for insect nAChRs compared to their mammalian counterparts allows for targeted studies of invertebrate nervous systems.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in neurobiological research, focusing on its interaction with nAChRs.
Mechanism of Action
This compound functions by binding to nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of insects.[2] As an agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine (ACh), causing the ion channel to open. However, unlike ACh, which is rapidly degraded by acetylcholinesterase, this compound's binding can be sustained, leading to overstimulation, depolarization, and eventual paralysis and death of the insect. Studies in Drosophila melanogaster suggest that this compound, along with other neonicotinoids like clothianidine and dinotefuran, primarily targets the α1/α3/β1 nAChR subtype.
Data Presentation: Binding Affinities of this compound
The selectivity of this compound for insect nAChRs is a key feature for its use as a research tool. The following tables summarize the available quantitative data on the binding affinity of this compound for various nAChR subtypes.
| Receptor Subtype | Organism/Tissue | Radioligand | Kᵢ (nM) | Reference |
| Native nAChRs | Nilaparvata lugens (brown planthopper) | [³H]imidacloprid | 2.5 ± 0.4 |
Note: Data for a wider range of specific insect and mammalian nAChR subtypes is still being actively researched. The provided data is based on competition binding assays.
Experimental Protocols
Radioligand Binding Assay: Competition Analysis
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for nAChRs using a competition binding assay with [³H]-imidacloprid as the radioligand.
Materials:
-
Membrane Preparation: Homogenized tissue from insect central nervous system (e.g., heads of Drosophila melanogaster) or membranes from cells expressing the nAChR subtype of interest.
-
Radioligand: [³H]-imidacloprid (specific activity ~30-60 Ci/mmol).
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific Binding Control: 100 µM Imidacloprid.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue (e.g., 100 fly heads) in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Aliquot and store at -80°C.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-imidacloprid (final concentration ~1-2 nM), and 25 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: Add 50 µL of 100 µM imidacloprid, 25 µL of [³H]-imidacloprid, and 25 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 25 µL of [³H]-imidacloprid, and 25 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C for some receptor subtypes) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is for characterizing the functional effects of this compound on specific nAChR subtypes expressed heterologously in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for the desired nAChR subunits (e.g., Drosophila α1, α3, and β1).
-
This compound Stock Solution: 10 mM in DMSO.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Injection Pipettes.
-
Two-Electrode Voltage Clamp Setup: Including amplifier, microelectrodes, and data acquisition system.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with 50 nL of a mixture of the cRNAs for the desired nAChR subunits (e.g., a 1:1:1 ratio of α1:α3:β1 cRNA at a total concentration of 1 µg/µL).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply acetylcholine (ACh) at its EC₅₀ concentration to elicit a control current response.
-
After a washout period, co-apply this compound at various concentrations with the same EC₅₀ concentration of ACh to determine its modulatory effects (potentiation or inhibition).
-
To assess the agonistic properties of this compound, apply it alone at various concentrations and record the elicited currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
For agonist activity, plot the normalized current response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
For modulatory effects, plot the percentage of the control ACh response against the logarithm of the this compound concentration to determine the IC₅₀ (for inhibition) or EC₅₀ (for potentiation).
-
Two-Electrode Voltage Clamp Workflow
Signaling Pathways
Activation of nAChRs by agonists like this compound leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. In addition to this direct electrophysiological effect, the influx of Ca²⁺ can trigger downstream intracellular signaling cascades. One such pathway that has been implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While direct evidence for this compound activating this pathway is still emerging, it is a plausible downstream consequence of the Ca²⁺ influx it induces.
This compound-Activated nAChR Signaling
Conclusion
This compound serves as a potent and selective tool for investigating insect nAChRs. The protocols outlined in this document provide a framework for characterizing its binding and functional properties. By employing these methods, researchers can further elucidate the role of specific nAChR subtypes in neuronal function and insecticide action, contributing to the development of novel pest management strategies and a deeper understanding of neurobiology.
Disclaimer: These protocols are intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 4. Atypical nicotinic agonist bound conformations conferring subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Nitenpyram in Laboratory Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram is a neonicotinoid insecticide widely utilized in veterinary medicine for the rapid elimination of ectoparasites, primarily fleas, on cats and dogs.[1][2] Its systemic action and high selectivity for insect nicotinic acetylcholine (B1216132) receptors (nAChRs) make it a compound of interest for various laboratory animal studies, including parasitology, toxicology, and pharmacokinetics.[3][4] this compound acts as an agonist at the insect nAChR, leading to the blockage of nerve impulse transmission, resulting in paralysis and death of the insect.[3] This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on rodent models.
Data Presentation
Toxicity Data
This compound exhibits low mammalian toxicity, as indicated by its high LD50 values in rodents.
| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Male | Oral | 1680 | |
| Rat | Female | Oral | 1575 | |
| Mouse | Male | Oral | 867 | |
| Mouse | Female | Oral | 1281 | |
| Rat | Male | Dermal | >2000 | |
| Rat | Female | Dermal | >2000 |
Recommended Dosage for Ectoparasite Control
For the treatment of ectoparasites such as fleas and potentially fly larvae (maggots) in laboratory rodents, a minimum oral dose of 1.0 mg/kg is recommended. This dosage can be administered as a single dose, and treatment can be repeated as often as once daily if re-infestation occurs.
Pharmacokinetic Parameters (Cats and Dogs)
While specific pharmacokinetic data for rodents is limited in the available literature, the parameters in cats and dogs provide a useful reference. This compound is rapidly absorbed orally, with peak plasma concentrations achieved quickly. Its half-life is relatively short, indicating rapid elimination from the body.
| Species | Tmax (hours) | Cmax (ng/mL) | T1/2 (hours) | Reference |
| Dog | 1.21 ± 0.65 | 4787 ± 782 | 2.8 ± 0.7 | |
| Cat | 0.63 ± 0.36 | 4327 ± 8656 | 7.7 ± 1.1 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; T1/2: Elimination half-life.
Mechanism of Action: Signaling Pathway
This compound's insecticidal activity is due to its agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. These receptors are ligand-gated ion channels. When acetylcholine (the natural ligand) binds, the channel opens, allowing an influx of cations and subsequent nerve depolarization. This compound mimics acetylcholine but binds irreversibly, leading to sustained receptor activation, uncontrolled nervous stimulation, paralysis, and death of the insect. The selectivity of this compound for insect nAChRs over mammalian receptors contributes to its favorable safety profile in laboratory animals.
Caption: this compound's insecticidal mechanism of action.
Experimental Protocols
Experimental Workflow: Efficacy Study
The following diagram outlines a typical workflow for an efficacy study of this compound against ectoparasites in a laboratory rodent model.
Caption: Workflow for a rodent ectoparasite efficacy study.
Protocol 1: Oral Gavage Administration in Mice and Rats
Oral gavage is a standard method for precise oral dosing in laboratory rodents.
Materials:
-
This compound solution (vehicle to be determined based on solubility and study design, e.g., water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (typically 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each animal to determine the correct dosing volume. The maximum recommended gavage volume for rodents is 10 ml/kg.
-
Restraint:
-
Mice: Restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Rats: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and pass it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration: Once the needle is in the stomach, administer the this compound solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Sub-Chronic Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This protocol outlines a general framework for a 90-day repeated dose oral toxicity study.
Animals:
-
Use a standard laboratory rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Use at least 10 animals of each sex per dose group.
Dose Groups:
-
At least three dose levels of this compound and a concurrent control group (vehicle only).
-
Dose levels should be selected based on acute toxicity data (LD50) to establish a no-observed-adverse-effect-level (NOAEL).
Administration:
-
Administer this compound or vehicle daily via oral gavage for 90 days.
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
At termination (Day 91):
-
Hematology and clinical biochemistry analysis.
-
Gross necropsy of all animals.
-
Organ weights.
-
Histopathological examination of target organs and tissues.
-
Protocol 3: Efficacy Study Against Fur Mites (Myobia musculi, Radfordia affinis) in Mice
This protocol is designed to assess the efficacy of this compound in treating common fur mite infestations in laboratory mice.
Animals:
-
Use mice naturally or experimentally infested with fur mites.
-
House animals individually or in small groups to prevent cross-contamination between treatment groups.
Procedure:
-
Pre-treatment Assessment: Confirm mite infestation and estimate the baseline parasite load. This can be done through methods such as fur plucking, tape testing, or quantitative PCR of fur samples.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
Treatment Administration: Administer this compound orally at a dose of 1.0 mg/kg. The control group receives the vehicle only. Treatment can be a single dose or repeated daily for a set period (e.g., 3-5 days).
-
Post-treatment Assessment: At predetermined time points (e.g., 24, 48, and 72 hours post-treatment, and weekly thereafter), assess the mite population on the animals using the same methods as the pre-treatment assessment.
-
Efficacy Calculation: Calculate the percentage reduction in mite count in the treated group compared to the control group to determine the efficacy of this compound.
Conclusion
This compound is a fast-acting and safe ectoparasiticide that holds potential for various applications in laboratory animal research. The provided protocols offer a framework for conducting efficacy, toxicity, and administration studies in rodent models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. Further research is warranted to establish detailed pharmacokinetic profiles of this compound in common laboratory rodent strains.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Nitenpyram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram is a neonicotinoid insecticide widely utilized for its rapid and potent activity against various insect pests.[1][2] Its primary mode of action is the agonistic binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to receptor blockage, paralysis, and subsequent death of the insect.[1][3] The development of effective and specific insecticides like this compound relies on robust in vitro assays to determine their efficacy, selectivity, and mode of action. These assays provide a controlled environment to study the direct effects of the compound on target cells and receptors, offering a more rapid and cost-effective alternative to in vivo studies.[4]
This document provides detailed application notes and protocols for a suite of in vitro assays designed to test the efficacy of this compound. The described methods include cell viability assays, electrophysiological recordings, and receptor binding assays, which together offer a comprehensive evaluation of the compound's insecticidal properties.
Signaling Pathway of this compound Action
This compound acts as an agonist at the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. In the insect central nervous system, acetylcholine (ACh) is a primary excitatory neurotransmitter. When ACh binds to nAChRs on the postsynaptic membrane, it causes the ion channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization propagates the nerve impulse.
This compound mimics the action of ACh but binds to the receptor with high affinity and is not easily broken down by acetylcholinesterase. This leads to prolonged activation of the nAChR, causing continuous stimulation of the postsynaptic neuron. The persistent depolarization and ion influx result in hyperexcitation, followed by receptor desensitization and blockage of nerve signal transmission, ultimately leading to paralysis and death of the insect.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize quantitative data on the efficacy of this compound from various in vitro assays.
Table 1: Cytotoxicity of this compound in Insect Cell Lines
| Cell Line | Assay Type | Exposure Time (h) | IC₅₀ (µg/mL) | Reference |
| Drosophila melanogaster S2 | MTT Assay | 24 | 7.12 (larvae) | |
| Drosophila melanogaster S2 | MTT Assay | 24 | 38.07 (adults) |
Table 2: Electrophysiological Effects of this compound on Nicotinic Acetylcholine Receptors
| Neuron Source | Receptor Subtype | Assay Type | EC₅₀ (µM) | Max Response (% of ACh) | Reference |
| American Cockroach Thoracic Ganglia | Native nAChRs | Whole-cell Voltage Clamp | Not specified | 60-100% | |
| Drosophila melanogaster Larval CNS | Native nAChRs | Whole-cell Patch Clamp | Not specified | Partial Agonist |
Table 3: Lethal Concentration of this compound in Different Insect Species
| Insect Species | Assay Type | LC₅₀ (mg/L) | Reference |
| Aphis gossypii | Leaf-dipping | 28.62 | |
| Acyrthosiphon gossypii | Leaf-dipping | 10.12 | |
| Nilaparvata lugens (Strain F) | Dose-response | 0.03-0.72 (range) | |
| Nilaparvata lugens (Strain S) | Dose-response | 0.003-0.15 (range) |
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound on insect cells. The MTT and Neutral Red Uptake assays are two commonly used colorimetric methods.
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding:
-
Culture insect cells (e.g., Spodoptera frugiperda Sf9 or Drosophila melanogaster S2 cells) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 27°C to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for 24-48 hours at 27°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 27°C in the dark.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in the appropriate cell culture medium.
-
After the treatment period, remove the medium containing this compound and add 100 µL of the Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 27°C.
-
-
Washing and Dye Extraction:
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculate cell viability and determine the IC₅₀ value as described for the MTT assay.
-
Electrophysiology Assay: Whole-Cell Patch Clamp
Whole-cell patch clamp is a powerful technique to directly measure the effect of this compound on the ion currents mediated by nAChRs in isolated insect neurons.
Protocol:
-
Neuron Preparation:
-
Isolate neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia or Drosophila larvae brains).
-
Dissociate the neurons enzymatically and mechanically to obtain a single-cell suspension.
-
Plate the neurons on a suitable substrate (e.g., glass coverslips) and allow them to adhere.
-
-
Recording Setup:
-
Place the coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external saline solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.
-
-
Whole-Cell Configuration:
-
Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Apply this compound at various concentrations to the neuron via the perfusion system.
-
Record the inward currents elicited by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-induced currents.
-
Construct a dose-response curve by plotting the current amplitude against the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal response).
-
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of this compound for nAChRs. This is typically done using a radiolabeled ligand that binds to the same receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue rich in nAChRs (e.g., insect heads) in a buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-imidacloprid or [¹²⁵I]-α-bungarotoxin), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nitenpyram
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine to control pests on crops and external parasites on pets.[1][2] Its mechanism of action involves blocking neural signaling in the central nervous system of insects.[1] Accurate and reliable quantification of this compound is crucial for quality control in commercial formulations and for monitoring residue levels in various matrices. This document provides a detailed protocol for the determination of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The analyte is then detected by a UV-VIS spectrophotometer at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocols
Instrumentation and Materials
-
Instrument: HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-VIS detector (e.g., Shimadzu LC-20AT with SPD-20A UV-VIS detector).[3]
-
Column: Zorbax C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Reagents:
-
This compound analytical standard (≥99.5% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Deionized Water (HPLC grade).
-
-
Equipment: Analytical balance, ultrasonic bath, volumetric flasks, syringes, and 0.45 µm membrane filters.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, and Water in a ratio of 30:30:40 (v/v/v). Degas the solution for 15 minutes in an ultrasonic bath before use.
-
Standard Stock Solution (e.g., 200 mg/L): Accurately weigh approximately 10 mg of this compound analytical standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate moderately to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 25, 50, 75, 100, and 125 mg/L) by diluting the stock solution with the mobile phase. These solutions are used to establish the calibration curve.
-
Sample Solution (from a commercial formulation): Accurately weigh an amount of the formulation equivalent to about 10 mg of this compound into a 50 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Conditions
The HPLC parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile : Water (30:30:40, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Retention Time | Approximately 3.7 minutes |
Table 1: HPLC Chromatographic Conditions for this compound Analysis.
Analysis and Calculation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
The amount of this compound in the sample is calculated using the peak areas obtained from the chromatograms of the standard and the sample.
The percentage of this compound in the sample can be determined using the following formula:
% this compound = (A_sample / A_standard) * (W_standard / W_sample) * Purity_standard
Where:
-
A_sample = Peak area of this compound in the sample solution
-
A_standard = Peak area of this compound in the standard solution
-
W_standard = Weight of this compound standard (mg)
-
W_sample = Weight of the sample taken (mg)
-
Purity_standard = Purity of the this compound analytical standard (%)
Data Presentation and Method Validation
The described method has been validated for its performance. The key validation parameters are summarized in the table below, demonstrating that the method is accurate, precise, and sensitive for the intended purpose.
| Validation Parameter | Result |
| Linearity (R²) | 0.9999 |
| Linearity Range | 25 - 125 mg/L |
| Limit of Detection (LOD) | 0.51 mg/L |
| Limit of Quantification (LOQ) | 1.69 mg/L |
| Accuracy (% Recovery) | ~100% |
| Precision (RSD) | ~0.17% |
| Specificity | The method is specific, with a stable retention time of ~3.7 min and no interference from excipients. |
Table 2: Summary of Method Validation Data.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key parameters for HPLC method validation.
References
Application of Nitenpyram in Agricultural Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram is a neonicotinoid insecticide widely utilized in agriculture for the effective management of a broad spectrum of insect pests, particularly piercing-sucking insects.[1] As an insect neurotoxin, its mode of action involves the irreversible binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[2] This binding blocks neural signaling, leading to rapid paralysis and mortality.[2] this compound exhibits high selectivity for insect nAChRs, contributing to its efficacy against target pests while demonstrating lower toxicity to non-target organisms in comparison to other neonicotinoids.[3] This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers in the utilization of this compound for agricultural pest management research.
Data Presentation
Table 1: Efficacy of this compound Against Various Agricultural Pests
| Pest Species | Pest Common Name | This compound Concentration | Efficacy Metric | Result | Exposure Time | Reference |
| Aphis gossypii | Cotton Aphid | 28.62 mg L⁻¹ | LC50 | - | 48 hours | [4] |
| Acyrthosiphon gossypii | Cotton Aphid | 10.12 mg L⁻¹ | LC50 | - | 48 hours | |
| Nilaparvata lugens | Brown Planthopper | 0.5 ppm | Mortality | Induces mortality | - | |
| Culex quinquefasciatus | Southern House Mosquito | 0.493 µg/ml | LC50 | - | - |
Table 2: Sublethal Effects of this compound on Drosophila melanogaster
| Parameter | This compound Concentration | Effect | Reference |
| Lifespan | 1/10th of LC50 | Reduced to 38.52 days from 51.40 days (control) | |
| Pupation Rate | 1/10th of LC50 | Reduced by 31.4% compared to control | |
| Eclosion Rate | 1/10th of LC50 | Reduced to 42.91% from 76.42% (control) | |
| Egg Production | 1/3rd and 1/10th of LC50 | Significantly decreased | |
| Developmental Time (Pupation and Eclosion) | 1/3rd and 1/10th of LC50 | Prolonged |
Table 3: Resistance to this compound in Agricultural Pests
| Pest Species | Common Name | Resistance Level | Observation | Reference |
| Nilaparvata lugens | Brown Planthopper | High | Greatest increase in resistance among nine neonicotinoids between 2011 and 2012. | |
| Aphis gossypii | Cotton Aphid | Substantial | Significant increase in resistance compared to other compounds like imidacloprid. |
Signaling Pathway
This compound, as a neonicotinoid insecticide, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. Its agonistic action on these receptors leads to their overstimulation, resulting in uncontrolled nerve firing, paralysis, and eventual death of the insect.
Figure 1: this compound's mode of action on the insect nicotinic acetylcholine receptor.
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Efficacy Testing
This protocol is adapted from methodologies used to assess the toxicity of this compound against aphids.
Objective: To determine the median lethal concentration (LC50) of this compound against a target insect pest.
Materials:
-
Technical grade this compound
-
Acetone
-
Distilled water
-
Triton X-100 (or other suitable surfactant)
-
Host plant leaves (e.g., cotton leaves for cotton aphids)
-
Petri dishes
-
Filter paper
-
Soft brush
-
Controlled environment chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound by dissolving a known amount of technical grade this compound in acetone.
-
Create a series of six to seven serial dilutions from the stock solution using distilled water containing 0.1% Triton X-100. The concentration range should be determined from preliminary range-finding tests to achieve mortalities between 10% and 90%.
-
A control solution of distilled water with 0.1% Triton X-100 should also be prepared.
-
-
Insect Collection and Acclimatization:
-
Collect a healthy, uniform population of the target pest (e.g., wingless adult aphids of similar age and size).
-
Acclimatize the insects on untreated host plant material in a controlled environment (e.g., 22 ± 1°C, 70 ± 5% RH, 16:8 L:D photoperiod) for at least 24 hours.
-
-
Leaf Treatment:
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into a respective test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air-dry completely.
-
-
Exposure:
-
Line the bottom of each Petri dish with a piece of filter paper moistened with distilled water to maintain leaf turgidity.
-
Place one treated leaf in each Petri dish.
-
Using a soft brush, carefully transfer a known number of insects (e.g., 20-30 aphids) onto each treated leaf.
-
Seal the Petri dishes and place them in the controlled environment chamber.
-
-
Data Collection and Analysis:
-
Record insect mortality at 24 and 48 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Analyze the mortality data using probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Figure 2: Experimental workflow for a leaf-dip bioassay.
Protocol 2: Seed Treatment Efficacy in Field Trials
This protocol provides a general framework for evaluating the field efficacy of this compound as a seed treatment against early-season sucking pests.
Objective: To assess the effectiveness of this compound seed treatment in protecting crops from target pests under field conditions.
Materials:
-
Certified crop seeds
-
This compound seed treatment formulation
-
Commercial seed treating equipment
-
Standard field plot research equipment
-
Data collection tools (e.g., insect count sheets, plant damage rating scales)
Procedure:
-
Experimental Design:
-
Select a suitable field site with a history of the target pest infestation.
-
Establish a randomized complete block design with a minimum of four replications.
-
Include the following treatments:
-
This compound seed treatment at the recommended rate.
-
This compound seed treatment at a higher rate (e.g., 2x the recommended rate).
-
A standard insecticide seed treatment for comparison.
-
An untreated control (seeds treated with a placebo).
-
-
-
Seed Treatment and Planting:
-
Treat the seeds with the respective formulations using calibrated seed treating equipment to ensure uniform coverage.
-
Plant the treated seeds according to standard agronomic practices for the crop.
-
-
Data Collection:
-
Pest Population: At regular intervals (e.g., weekly) after crop emergence, count the number of target pests on a random sample of plants from each plot.
-
Plant Damage: Assess plant damage using a standardized rating scale (e.g., percentage of curled leaves for aphid damage).
-
Yield: At the end of the growing season, harvest the plots and measure the crop yield.
-
-
Data Analysis:
-
Analyze the pest count, plant damage, and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.
-
Figure 3: Workflow for a this compound seed treatment field trial.
Resistance Management
The development of resistance to this compound in several key agricultural pests underscores the importance of implementing robust resistance management strategies. Monitoring pest populations for changes in susceptibility is a critical first step.
Protocol 3: Monitoring for Insecticide Resistance
This protocol outlines a general approach for monitoring insecticide resistance in pest populations.
Objective: To detect and quantify resistance to this compound in a field population of a target pest.
Procedure:
-
Establish a Baseline:
-
Before widespread use of this compound, establish the baseline susceptibility of the target pest population using a standardized bioassay (e.g., Protocol 1).
-
The LC50 value from a known susceptible population serves as this baseline.
-
-
Population Sampling:
-
Collect insects from the field population to be monitored.
-
-
Bioassay:
-
Conduct a bioassay using the same standardized protocol used to establish the baseline.
-
-
Resistance Ratio Calculation:
-
Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible baseline population.
-
An RR value significantly greater than 1 indicates the development of resistance.
-
Figure 4: Logical flow for monitoring insecticide resistance.
References
Nitenpyram: A Pharmacological Probe for Nicotinic Acetylcholine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram is a neonicotinoid insecticide that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its high selectivity for insect nAChRs over their vertebrate counterparts makes it a valuable pharmacological tool for investigating the structure, function, and physiological roles of these diverse ligand-gated ion channels.[3][4] this compound's utility extends from characterizing receptor subtype selectivity to probing the downstream signaling pathways and behavioral consequences of nAChR activation. These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool, including detailed protocols for key experimental techniques.
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5] They are assembled from a variety of subunits (α1-α10, β1-β4 in vertebrates; a smaller repertoire in insects) to form a wide range of receptor subtypes with distinct pharmacological and physiological properties. This compound, like other neonicotinoids, targets the acetylcholine binding site on nAChRs, leading to receptor activation and subsequent cellular responses.
Data Presentation
The pharmacological properties of this compound can be quantified to understand its potency, efficacy, and selectivity for different nAChR subtypes. While specific binding affinity (Ki) and dissociation constant (Kd) values for this compound are not as widely published as for other neonicotinoids like imidacloprid (B1192907), its functional potency (EC50) has been characterized in various systems.
Table 1: Pharmacological Properties of this compound at Nicotinic Acetylcholine Receptors
| Parameter | Receptor Subtype/Preparation | Value | Organism | Reference |
| Potency (EC50) | Native nAChRs (dopamine release) | Not specified, but effective | Drosophila melanogaster (larvae) | |
| α1/α3/β1 nAChR (primary target) | Implied high potency | Drosophila melanogaster | ||
| Toxicity (LC50) | Larvae | 7.12 µg/mL | Drosophila melanogaster | |
| Adults | 38.07 µg/mL | Drosophila melanogaster |
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with nAChRs.
Radioligand Binding Assay: Competition for [³H]-Imidacloprid Binding
This protocol determines the binding affinity (Ki) of this compound for nAChRs by measuring its ability to compete with a radiolabeled ligand, such as [³H]-imidacloprid.
Materials:
-
Membrane preparation from insect nervous tissue (e.g., Drosophila heads) or cells expressing the nAChR subtype of interest.
-
[³H]-Imidacloprid (Radioligand)
-
This compound (Test Compound)
-
Unlabeled imidacloprid or nicotine (B1678760) (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [³H]-imidacloprid (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, [³H]-imidacloprid, a saturating concentration of unlabeled imidacloprid or nicotine (e.g., 100 µM), and the membrane preparation.
-
Competition: Add binding buffer, [³H]-imidacloprid, varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to characterize the functional effects of this compound on specific nAChR subtypes expressed in Xenopus oocytes. It allows for the determination of potency (EC50) and efficacy.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
This compound
-
Acetylcholine (ACh)
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject oocytes with the cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5 and 5 MΩ.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application:
-
EC50 Determination: Apply increasing concentrations of this compound to the oocyte and record the resulting inward current. Allow for a washout period between applications.
-
Efficacy Determination: Apply a saturating concentration of ACh to elicit a maximal response. Then, apply a saturating concentration of this compound and compare the peak current amplitude to that of ACh.
-
-
Data Analysis: Plot the normalized current response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50. Efficacy is expressed as a percentage of the maximal response to ACh.
TEVC Experimental Workflow
In Vivo Behavioral Assay: Drosophila Larval Locomotion
This protocol assesses the in vivo effects of this compound on the nervous system by quantifying changes in larval locomotion.
Materials:
-
Drosophila melanogaster larvae (e.g., third instar)
-
This compound
-
Agar (B569324) plates (2% agar in water)
-
Microscope with a camera for recording
-
Tracking software (e.g., ImageJ with appropriate plugins)
Procedure:
-
This compound Exposure: Prepare food media containing different concentrations of this compound. Rear larvae on this media for a specified period (e.g., 24 hours).
-
Behavioral Arena: Prepare fresh 2% agar plates.
-
Larval Transfer: Gently remove a single larva from the control or this compound-containing food and place it on the center of the agar plate.
-
Recording: Record the larva's movement for a set duration (e.g., 2 minutes) using the microscope and camera.
-
Tracking and Analysis: Use tracking software to analyze the recorded videos and quantify parameters such as:
-
Crawling speed
-
Turning frequency
-
Path length
-
-
Data Comparison: Compare the locomotor parameters of this compound-exposed larvae to those of control larvae.
Drosophila Larval Locomotion Assay
Signaling Pathways
Activation of nAChRs by agonists like this compound leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization can trigger a cascade of downstream signaling events.
nAChR Signaling Pathway
Conclusion
This compound serves as a specific and potent tool for the pharmacological investigation of nAChR function, particularly in insects. The protocols provided herein offer a framework for researchers to characterize the binding and functional properties of this compound at various nAChR subtypes, as well as to explore its in vivo consequences. By employing these methods, scientists can further elucidate the roles of nAChRs in neurotransmission, toxicology, and the development of novel therapeutic agents.
References
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Nitenpyram Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nitenpyram is a neonicotinoid compound known for its insecticidal properties, which stem from its activity as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its high selectivity for insect nAChRs over vertebrate receptors makes it a subject of interest in various biological studies.[1][4] Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions, along with its key physicochemical properties and mechanism of action.
Physicochemical Properties of this compound
This compound is a pale yellow crystalline solid. Understanding its fundamental properties is essential for accurate handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₄O₂ | |
| Molecular Weight | 270.72 g/mol | |
| Melting Point | 82 - 83.5 °C | |
| Appearance | Light yellow / Pale yellow crystals | |
| LogP | -0.66 | |
| CAS Number | 150824-47-8 |
Solubility Data
This compound exhibits high solubility in water and Dimethyl Sulfoxide (DMSO), making these suitable solvents for preparing stock solutions for biological assays.
| Solvent | Solubility | Reference |
| Water (20°C, pH 7) | >570 g/L | |
| DMSO | 125 mg/mL (approx. 461.73 mM) | |
| Methanol | >1000 mg/L | |
| Dichloromethane | >1000 mg/L | |
| Acetone | 29 mg/L | |
| Xylene | 4.5 mg/L |
Note: For DMSO, ultrasonic assistance may be required to achieve maximum solubility. It is also recommended to use newly opened, anhydrous DMSO as it is hygroscopic.
Experimental Protocols
Safety Precautions
-
This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling the solid compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to various working concentrations.
Materials:
-
This compound powder (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Calculation: Determine the mass of this compound required.
-
To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 270.72 g/mol x 1000 mg/g = 27.07 mg
-
-
Weighing: Accurately weigh 27.07 mg of this compound powder using an analytical balance and transfer it into a sterile tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the serial dilution of the primary stock solution to final working concentrations for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile tips
Methodology:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 10 mM or 1 mM) from the 100 mM primary stock by diluting it in sterile cell culture medium. This minimizes pipetting errors.
-
Final Dilution: Prepare the final working concentrations by diluting the primary or intermediate stock solution directly into the required volume of pre-warmed complete cell culture medium.
-
Example for a 100 µM final concentration: Add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
-
Solvent Control: It is critical to maintain a consistent final concentration of the solvent (DMSO) across all experimental conditions, including the untreated or vehicle control wells. The final DMSO concentration should typically be kept below 0.5% (and ideally ≤0.1%) to prevent solvent-induced cytotoxicity.
-
Application to Cells: Mix the working solution gently by pipetting and immediately add the desired volume to the cell culture plates.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Condition | Stability | Reference |
| Solid Compound | Room Temperature | ≥ 4 years | |
| Stock Solution in DMSO | -20°C, protect from light | 1 month | |
| Stock Solution in DMSO | -80°C, protect from light | 6 months |
Note: Avoid repeated freeze-thaw cycles of the stock solution.
Visualization of Workflow and Mechanism of Action
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a 100 mM this compound stock solution.
Mechanism of Action: nAChR Agonism
This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). In susceptible organisms, it binds to these receptors, causing the ion channel to open, which leads to an influx of cations, persistent depolarization of the postsynaptic membrane, paralysis, and eventual cell death.
Caption: this compound's mechanism as a nicotinic acetylcholine receptor agonist.
References
Application Notes and Protocols for the Analysis of Nitenpyram Residues in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Nitenpyram residues in various environmental matrices. The protocols are based on established and validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Electron Capture Detection (GC-ECD).
Overview of Analytical Methods
The determination of this compound residues in environmental samples is crucial for monitoring its environmental fate and ensuring ecological safety. Several analytical techniques are employed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The most common methods involve a sample preparation step to extract and clean up the analyte, followed by instrumental analysis.
Commonly Used Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV-Visible detector, HPLC is a robust and economical method for quantifying this compound in various formulations and samples.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, ideal for detecting trace levels of this compound in complex environmental matrices like soil, water, and agricultural products.[2][3]
-
Gas Chromatography (GC): Coupled with an Electron Capture Detector (GC-ECD), this method is suitable for the analysis of this compound residues in samples like cabbage and soil.[4]
-
Electrochemical Methods: Voltammetric techniques have also been developed for the determination of this compound in water and agricultural samples, offering a rapid and sensitive alternative.[5]
A critical component of these analytical workflows is the sample preparation stage. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting pesticide residues from various matrices, including soil and agricultural products.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used to detect this compound residues.
Table 1: Performance of HPLC Methods for this compound Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Commercial Formulations | 0.51 mg/L | 1.69 mg/L | 99.28 - 99.88 | |
| HPLC-UV | Dried Vegetables | 2.658 - 3.761 mg/kg | 8.055 - 11.397 mg/kg | - |
Table 2: Performance of LC-MS/MS and GC Methods for this compound Analysis in Environmental Samples
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Kiwifruit | - | 0.01 mg/kg | 71.96 - 96.67 | |
| GC-ECD | Cabbage | 0.02 mg/kg | - | 88.73 - 94.3 | |
| GC-ECD | Soil | 0.02 mg/kg | - | 90.82 - 96.27 | |
| Ion Chromatography-Fluorescence | Environmental Samples | 0.101 - 0.132 µg/L | - | 90.2 - 100.10 |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by HPLC-UV
This protocol is based on a validated HPLC method for the determination of this compound.
1. Materials and Reagents:
-
This compound analytical standard (99.5% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Diluent: Methanol 30% + Acetonitrile 30% + Water 40% (v/v/v)
-
Membrane filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV-Visible detector (e.g., Shimadzu LC-20AT pump and SPD-20A UV-VIS detector)
-
C18 column (e.g., Zorbax 250mm x 4.6mm, 5µm)
3. Standard Preparation:
-
Stock Standard Solution (200 mg/L): Accurately weigh 10 mg of this compound analytical standard into a 50 mL volumetric flask. Dissolve in 10 mL of diluent with moderate sonication. Cool to room temperature and make up the volume to 50 mL with the diluent. Shake vigorously to homogenize.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0, 25, 50, 75, 100, and 125 mg/L) by diluting the stock standard solution with the diluent.
-
Filter all standard solutions through a 0.45 µm membrane filter before injection.
4. Sample Preparation:
-
For water samples, filter through a 0.45 µm membrane filter. If high concentrations of this compound are expected, dilute the sample with the diluent to fall within the calibration range.
5. HPLC Conditions:
-
Mobile Phase: Methanol:Acetonitrile:Water (30:30:40, v/v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Room temperature
-
Detection Wavelength: 254 nm
-
Elution Mode: Isocratic
-
Retention Time: Approximately 3.7 minutes
6. Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Protocol 2: Analysis of this compound in Soil using QuEChERS and GC-ECD
This protocol is adapted from a method for the determination of this compound in soil.
1. Materials and Reagents:
-
Acetone (pesticide residue grade)
-
Water (deionized)
-
Florisil solid-phase extraction (SPE) cartridges
-
Anhydrous Sodium Sulfate
-
This compound analytical standard
2. Instrumentation:
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD)
-
Homogenizer
-
Centrifuge
3. Sample Preparation (QuEChERS approach):
-
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate (B1144303) for 30 minutes.
-
Add 10 mL of acetonitrile and shake vigorously for 5 minutes.
-
Add the contents of a citrate-based QuEChERS extraction salt packet.
-
Shake immediately for at least 2 minutes.
-
Centrifuge for 5 minutes at ≥ 3000 rcf.
-
-
Clean-up:
-
Take an aliquot of the supernatant and pass it through a Florisil SPE cartridge for clean-up.
-
Elute the analyte with an appropriate solvent mixture.
-
The cleaned extract is then ready for GC-ECD analysis.
-
4. GC-ECD Conditions:
-
(Specific GC-ECD conditions such as column type, temperatures, and gas flow rates should be optimized based on the instrument and column used. The original reference provides a starting point for method development.)
5. Quantification:
-
Prepare matrix-matched standards by spiking blank soil extracts with known concentrations of this compound.
-
Construct a calibration curve and quantify the this compound concentration in the samples.
Visualizations
Caption: Workflow for this compound analysis in water by HPLC-UV.
Caption: General QuEChERS workflow for soil sample preparation.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound dissipation and residue in kiwifruit by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of this compound residue in cabbage and soil using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
Troubleshooting & Optimization
Nitenpyram Solubility and Solution Preparation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving Nitenpyram for experimental use. Find answers to frequently asked questions and troubleshoot common issues encountered when preparing aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common organic solvents?
This compound is a pale yellow crystalline solid.[1] While it is highly soluble in water, its solubility can be limited in certain aqueous buffers, and it also shows good solubility in several organic solvents.[2][3] A summary of its solubility in various solvents is presented in the table below.
Q2: How can I prepare a stock solution of this compound?
For experimental use, it is often best to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or a mixture of solvents.[4][5] This stock can then be diluted to the final desired concentration in your aqueous experimental medium. For example, a stock solution can be made by dissolving this compound in DMSO, which can then be further diluted. Ultrasonic assistance may be needed for complete dissolution in DMSO.
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound in aqueous solutions:
-
pH: this compound's stability and dominant species can be influenced by pH. Its pKa values are 3.1 and 11.5. The maximum sorption efficiency for this compound has been observed at a pH of 2 in some studies.
-
Temperature: Generally, solubility increases with temperature. However, for experimental consistency, it is crucial to prepare and use solutions at a controlled room temperature unless the protocol specifies otherwise. If precipitation occurs during preparation, gentle heating can aid dissolution.
-
Co-solvents and Surfactants: The presence of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80, Triton X-100) can significantly enhance the solubility of this compound in aqueous solutions.
Q4: My this compound solution is cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons. Please refer to the Troubleshooting Guide below for specific solutions. Common causes include exceeding the solubility limit, temperature changes, or interactions with components in your buffer.
Q5: What is the mechanism of action for this compound?
This compound is a neonicotinoid insecticide that acts as a neurotoxin. It functions as an agonist by binding irreversibly to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. This binding blocks neural signaling, leading to paralysis and rapid death of the insect. It shows high selectivity for insect nAChRs over mammalian receptors.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | >570 g/L | 20 |
| Water | 840 g/L | 20 |
| DMSO | 125 mg/mL (requires ultrasound) | Not Specified |
| DMSO | 250 mg/mL (requires ultrasound) | Not Specified |
| Chloroform | 700 g/L | 20 |
| Methanol | >1000 g/L | Not Specified |
| Acetone (B3395972) | 290 g/L | 20 |
| Xylene | 4.5 g/L | 20 |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions.
Protocol 1: Preparing a Concentrated Stock Solution in an Organic Solvent
This protocol is recommended for creating a stable, concentrated stock that can be stored and diluted for various experiments.
-
Weighing: Accurately weigh the required amount of this compound crystalline solid.
-
Solvent Addition: In a suitable vial, add the solvent of choice, such as DMSO, to the this compound powder.
-
Dissolution: Vortex the mixture thoroughly. If the solid does not dissolve completely, use an ultrasonic bath to aid dissolution. Ensure the final solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability, protected from light. A product information sheet suggests stability for at least 4 years when stored at -20°C as a crystalline solid. In solvent, it is stable for 6 months at -80°C or 1 month at -20°C.
Protocol 2: Preparing an Aqueous Working Solution using Co-solvents
This method is useful for in-vivo or in-vitro experiments requiring a specific final concentration in an aqueous medium.
-
Prepare a DMSO Stock: First, prepare a 10% DMSO stock solution of this compound as described in Protocol 1.
-
Prepare Co-solvent Mixture: Prepare a vehicle solution. One published protocol uses a mixture of 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Dilution: Add the this compound/DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration. Ensure the final concentration of DMSO is low to avoid toxicity in the experimental system.
-
Verification: Observe the final solution to ensure it is clear and free of precipitation.
Protocol 3: Direct Preparation of an Aqueous Solution with Surfactant
This method can be used for applications where an organic solvent is not desirable.
-
Weighing: Weigh the required amount of technical-grade this compound.
-
Initial Dissolution: Dissolve the this compound in a small amount of acetone.
-
Aqueous Dilution: Prepare distilled water containing a surfactant, such as 0.1% Triton X-100.
-
Mixing: Add the this compound/acetone solution to the Triton X-100/water mixture and dilute to the final volume to create the desired concentrations.
-
Control Preparation: Prepare a control solution containing the same concentration of acetone and Triton X-100 in distilled water without this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in the aqueous buffer. | Exceeded Solubility Limit: The concentration is too high for the chosen aqueous system. | 1. Attempt to dissolve the powder by gently heating and/or sonicating the solution.2. Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute it into your aqueous buffer (See Protocol 1). |
| Precipitate forms after adding this compound stock (in organic solvent) to an aqueous buffer. | Solvent Incompatibility: The high percentage of organic solvent in the final mixture can cause the buffer salts to precipitate.Compound Precipitation: The compound itself is precipitating out of the less favorable aqueous environment. | 1. Lower the final concentration of the organic solvent. Ensure the final DMSO concentration is typically below 1% (v/v).2. Add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing.3. Consider using a co-solvent system or surfactants to improve solubility in the final aqueous solution (See Protocol 2 & 3). |
| Inconsistent experimental results. | Solution Instability: this compound may degrade over time, especially when in an aqueous solution at certain pH levels or when exposed to light.Incomplete Dissolution: Micro-precipitates, not visible to the naked eye, may be present. | 1. Prepare fresh working solutions daily from a frozen stock.2. Protect solutions from light.3. Before use, briefly sonicate the final working solution to ensure homogeneity. |
Visualizations
Below are diagrams illustrating a typical experimental workflow and the signaling pathway for this compound.
Caption: Workflow for preparing a this compound aqueous solution.
Caption: Simplified signaling pathway of this compound's neurotoxic action.
References
Nitenpyram stability and degradation in different solvent conditions
For researchers, scientists, and drug development professionals, understanding the stability of nitenpyram under various solvent conditions is crucial for accurate experimental design and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable under recommended storage conditions. It has a reported shelf life of 3 years when stored below 25°C (76°F)[1]. For solutions, especially in organic solvents, it is advisable to store them at low temperatures (-20°C) and protected from light to minimize degradation. A study on a multi-residue pesticide mix in solution showed that while stable in sealed ampoules, degradation can occur once opened and combined[2].
Q2: How stable is this compound in aqueous solutions?
A2: this compound's stability in aqueous solutions is highly dependent on the presence of light and other reactive species. In the absence of light, it is relatively stable in surface and ground waters. However, it degrades rapidly in finished drinking water, a process attributed to oxidation and hydrolysis, likely due to the presence of chlorine[3][4]. The addition of a dechlorinating agent like sodium thiosulfate (B1220275) can extend its stability in such matrices for at least 4 weeks[3].
Under photolytic conditions, this compound degrades rapidly. Studies have shown its half-life to be in the range of minutes when exposed to UV or solar radiation in both ultrapure and river water.
Q3: Is this compound stable in common organic solvents used for analysis?
A3: this compound solutions in acetonitrile (B52724) are commonly used for analytical standards. One study found that a standard solution of this compound in a mixture of methanol, acetonitrile, and water (30:30:40 v/v/v) was stable for 24 hours at room temperature. For long-term storage of stock solutions in organic solvents like DMSO, it is recommended to store them at -20°C or -80°C to prevent degradation.
Q4: How do pH and temperature affect the stability of this compound?
A4: While specific chemical hydrolysis kinetics data is limited in the public domain, general principles suggest that pH and temperature will significantly impact this compound's stability. A study on the biodegradation of this compound showed that degradation rates were influenced by both pH and temperature, with optimal degradation by Ochrobactrum sp. strain DF-1 occurring at pH 7.0 and 30°C. Although this involves a biological system, it indicates the molecule's susceptibility to these environmental factors. Generally, for many organic compounds, hydrolysis rates increase at both acidic and basic pH extremes and with elevated temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results for this compound standards. | Degradation of stock or working solutions. | - Prepare fresh stock solutions in a suitable solvent like acetonitrile or a mixture of methanol, acetonitrile, and water. - Store stock solutions at -20°C or below and protect from light. - Prepare working standards fresh daily from the stock solution. - Verify the stability of the analytical standard by comparing the response of a freshly prepared standard with an older one. |
| Rapid loss of this compound in aqueous experimental media. | Photodegradation or reaction with components in the media. | - Conduct experiments under light-protected conditions (e.g., using amber glassware or in a dark room). - If using tap or treated water, consider the presence of chlorine. Dechlorinate the water with sodium thiosulfate if necessary. - Evaluate the stability of this compound in your specific experimental medium by running a control experiment without the test system. |
| Formation of unexpected peaks in chromatograms during stability studies. | Degradation of this compound into various products. | - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. - Use a stability-indicating HPLC method that can resolve the parent this compound peak from all potential degradation products. - Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. |
| Difficulty in achieving desired degradation during forced degradation studies. | This compound may be stable under the applied stress conditions. | - Increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, longer exposure time). - Use a combination of stressors, such as heat and acidic/basic conditions. - Ensure proper mixing and contact between this compound and the stressor. |
Data on this compound Stability
Table 1: Photodegradation of this compound in Aqueous Solutions
| Solvent | Light Source | Half-life (t½) |
| Ultrapure Water | UV Radiation | ~0.65 minutes |
| River Water | UV Radiation | ~0.87 minutes |
| Ultrapure Water | Solar Light | ~7.0 minutes |
| River Water | Solar Light | ~8.3 minutes |
Data synthesized from available research on photodegradation.
Table 2: Biodegradation of this compound under Different pH and Temperature Conditions
| pH | Temperature (°C) | Degradation after 6 days (%) |
| 3.0 | 30 | Significantly reduced |
| 5.0 | 30 | Significantly reduced |
| 7.0 | 30 | >80% |
| 9.0 | 30 | Significantly reduced |
| 11.0 | 30 | Significantly reduced |
| 7.0 | 10 | Decreased |
| 7.0 | 20 | Decreased |
| 7.0 | 37 | Decreased |
| 7.0 | 42 | Decreased |
| 7.0 | 45 | Decreased |
Data from a study on biodegradation by Ochrobactrum sp. strain DF-1 and indicates general trends of stability under these conditions.
Experimental Protocols
Protocol 1: General this compound Solution Preparation for Stability Studies
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in a suitable solvent (e.g., HPLC-grade acetonitrile, methanol, or DMSO) to a final concentration of 1 mg/mL.
-
Use a volumetric flask for accurate volume measurement.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, allow the stock solution to equilibrate to room temperature.
-
Dilute the stock solution with the desired solvent (e.g., water, buffer of a specific pH, organic solvent) to the final concentration required for the experiment.
-
Ensure the final concentration of any organic solvent from the stock solution is compatible with the experimental system and does not exceed a level that could affect the results (typically <1%).
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradation products.
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a 3% hydrogen peroxide solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Also, prepare a solution of this compound in a suitable solvent and incubate it at the same temperature.
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Expose the solution to a light source (e.g., natural sunlight or a photostability chamber with a specified light intensity) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Protocol 3: HPLC Analysis for this compound Stability Samples
The following is a representative HPLC method for the analysis of this compound. The method may need to be optimized for specific applications and to ensure separation from degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (e.g., 30:30:40 v/v/v). The mobile phase can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject a series of this compound standards of known concentrations to generate a calibration curve.
-
Inject the samples from the stability study (control and stressed samples).
-
Quantify the amount of this compound remaining in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of degradation for each stress condition and time point.
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Key factors influencing the degradation of this compound in solution.
References
Technical Support Center: Optimizing Nitenpyram Concentration for Electrophysiological Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nitenpyram concentration for electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a neonicotinoid insecticide that functions as an agonist at insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] By binding to these receptors, it opens the ion channel, leading to an influx of positive ions, depolarization of the neuron, hyperexcitation, and ultimately paralysis and death of the insect.[1] It shows high selectivity for insect nAChRs over mammalian receptors.
Q2: What are the target nAChR subtypes for this compound?
Studies on Drosophila melanogaster suggest that this compound primarily acts on nAChR subtypes containing α1, α3, and β1 subunits. However, the exact subunit composition of native insect nAChRs can vary between species.
Q3: What is a typical effective concentration range for this compound in electrophysiological recordings?
The effective concentration of this compound can vary depending on the insect species, the specific nAChR subtype being studied, and the experimental preparation. Based on studies with American cockroach neurons, this compound is a highly effective agonist, producing 60-100% of the maximum current induced by acetylcholine (ACh). A good starting point for dose-response experiments would be in the low micromolar range.
Q4: What is receptor desensitization and why is it a concern with this compound?
Receptor desensitization is a phenomenon where a receptor's response to a prolonged or repeated application of an agonist decreases over time. As a potent nAChR agonist, this compound can cause rapid desensitization of the receptors, which can complicate the interpretation of experimental results.
Troubleshooting Guides
Problem 1: No observable current in response to this compound application.
-
Question: I am applying this compound to my preparation (e.g., Xenopus oocytes expressing insect nAChRs or cultured insect neurons), but I am not observing any inward current. What could be the issue?
-
Answer:
-
Concentration too low: The concentration of this compound may be insufficient to activate the nAChRs. Try increasing the concentration in a stepwise manner.
-
Receptor expression: In heterologous expression systems like Xenopus oocytes, confirm the successful expression of the target nAChR subunits.
-
Incorrect nAChR subtype: The preparation may express nAChR subtypes that are insensitive to this compound.
-
Solution stability: Ensure that the this compound stock solution is properly prepared and has not degraded.
-
Perfusion system: Check your perfusion system for any blockages or leaks that might prevent the this compound solution from reaching the preparation.
-
Problem 2: The recorded current rapidly decreases despite continuous this compound application (Receptor Desensitization).
-
Question: I see an initial inward current upon this compound application, but it quickly diminishes even though the agonist is still present. How can I manage this?
-
Answer: This is likely due to receptor desensitization. Here are some strategies to mitigate this:
-
Pulsed application: Instead of continuous application, apply this compound in short pulses with sufficient washout periods in between to allow the receptors to recover.
-
Optimize concentration: Use the lowest concentration of this compound that elicits a reliable and measurable response to minimize desensitization. A full dose-response curve will help determine this.
-
Co-application of allosteric modulators: In some systems, positive allosteric modulators (PAMs) can reduce desensitization. However, this needs to be empirically tested for your specific nAChR subtype.
-
Problem 3: High variability in responses between experiments.
-
Question: My recorded currents in response to the same concentration of this compound are highly variable from one experiment to the next. What could be causing this?
-
Answer:
-
Cell health: The health and viability of the cells (oocytes or neurons) are crucial for consistent recordings. Ensure proper handling and maintenance of your preparation.
-
Electrode placement: Inconsistent placement of the recording and perfusion electrodes can lead to variability.
-
Solution exchange: Incomplete washout of this compound between applications can lead to cumulative desensitization and variable subsequent responses. Ensure your perfusion system allows for rapid and complete solution exchange.
-
Temperature fluctuations: Maintain a stable temperature throughout your experiments, as temperature can affect receptor kinetics.
-
Data Presentation
Table 1: Potency of this compound on Insect Nicotinic Acetylcholine Receptors
| Insect Species | Preparation | EC50 (µM) | Maximum Response (% of ACh max) | Reference |
| Periplaneta americana (American Cockroach) | Thoracic Ganglia Neurons | 2.6 | 60-100% |
Note: EC50 values can vary depending on the specific experimental conditions and the nAChR subtypes present.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recordings from Xenopus Oocytes Expressing Insect nAChRs
This protocol provides a general framework. Specific parameters may need to be optimized for the particular nAChR subunits being studied.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired insect nAChR subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final desired concentrations in the recording solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply this compound at various concentrations via the perfusion system.
-
Record the inward current elicited by this compound.
-
Ensure complete washout with the recording solution between applications to allow for receptor recovery.
Protocol 2: Whole-Cell Patch-Clamp Recordings from Cultured Insect Neurons (e.g., Cockroach DUM Neurons)
1. Neuron Culture:
-
Isolate neurons from the desired insect ganglion (e.g., the terminal abdominal ganglion of the American cockroach for DUM neurons).
-
Culture the neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) in an appropriate culture medium.
2. Solutions:
-
External Solution (Saline): Composition will vary depending on the insect species. A typical cockroach saline might contain: 180 mM NaCl, 3.1 mM KCl, 5 mM CaCl₂, 4 mM MgCl₂, 10 mM HEPES, pH 7.2.
-
Internal (Pipette) Solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg, 0.2 mM GTP-Na, pH 7.2.
-
This compound Solution: Prepare as described in Protocol 1, diluting to the final concentration in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Perfuse with the external solution.
-
Approach a neuron with a patch pipette (resistance 3-7 MΩ) filled with the internal solution.
-
Form a giga-ohm seal and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply this compound using a local perfusion system for rapid application and washout.
-
Record the resulting inward currents.
Visualizations
Caption: this compound signaling pathway in insect neurons.
Caption: Troubleshooting workflow for no/low current response.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Agonist actions of neonicotinoids on nicotinic acetylcholine receptors expressed by cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitenpyram: A Technical Support Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Nitenpyram in various experimental models. This compound, a neonicotinoid insecticide, is a potent agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. While valued for its selectivity, understanding and mitigating potential off-target effects are crucial for the accurate interpretation of research data. This resource offers troubleshooting advice and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known selectivity?
This compound's primary mode of action is as an agonist of insect nicotinic acetylcholine receptors (nAChRs), leading to rapid neurotoxicity in susceptible insects[1][2]. It exhibits a high degree of selectivity for insect nAChRs over their vertebrate counterparts.
Q2: What are the potential off-target effects of this compound observed in research models?
While generally selective, studies have indicated several potential off-target effects of this compound:
-
Vertebrate nAChR Modulation: this compound can act as a partial agonist on vertebrate α7 nAChRs, and while inactive as a direct agonist on α4β2 receptors, it can modulate acetylcholine-evoked responses.
-
Genotoxicity: In some models, such as zebrafish, this compound has been shown to induce DNA damage[3]. Studies on human bone marrow mesenchymal stem cells also suggest potential genotoxic effects at certain concentrations.
-
Developmental and Reproductive Effects: In non-target insects like Drosophila melanogaster, sublethal concentrations of this compound have been observed to prolong developmental time, and decrease lifespan, pupation rate, eclosion rate, and egg production[4].
-
Cardiotoxicity: In zebrafish embryos, this compound has been shown to induce cardiac toxicity, including pericardial edema and altered expression of genes related to heart development.
-
Gene Expression Alterations: this compound exposure has been linked to changes in the expression of genes involved in metabolism, immune response, and other vital cellular processes in various models.
-
Oxidative Stress: this compound has been observed to induce oxidative stress in some biological systems.
Q3: Are there any known effects of this compound on kinase or G-protein coupled receptor (GPCR) signaling?
Currently, there is limited publicly available data from broad screening panels on the specific off-target effects of this compound on a wide range of kinases or GPCRs. Researchers should be aware of this data gap and consider performing broader selectivity profiling if unexpected phenotypes are observed.
Q4: What are common unexpected phenotypes that might indicate off-target effects of this compound?
Unexpected phenotypes could include, but are not limited to:
-
Cell death at concentrations that should not be toxic based on its known nAChR activity.
-
Alterations in cell morphology, proliferation, or differentiation in vertebrate cell lines.
-
Changes in developmental processes in model organisms that are not directly linked to cholinergic signaling.
-
Activation or inhibition of signaling pathways not known to be downstream of nAChRs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Viability Changes | Off-target cytotoxicity: this compound may be affecting pathways essential for cell survival, independent of nAChR activation. | 1. Confirm with an orthogonal assay: Use a different viability assay (e.g., if using an MTT assay, try a CellTiter-Glo® assay) to rule out assay-specific interference. 2. Dose-response analysis: Perform a detailed dose-response curve to determine the EC50/IC50 for the observed effect. 3. Control experiments: Include a positive control for cytotoxicity and a vehicle control. |
| Inconsistent Results Between Experiments | Cell line variability: Genetic drift in cell lines over passages can alter their response to compounds. Reagent stability: this compound solutions may degrade over time. | 1. Use low-passage, authenticated cell lines: Ensure the consistency and identity of your cell lines. 2. Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment. |
| Observed Phenotype Does Not Match Known On-Target Effects | Off-target engagement: this compound may be interacting with other receptors, enzymes, or ion channels. | 1. Literature review: Search for studies reporting similar phenotypes with other neonicotinoids. 2. Target validation: Use techniques like siRNA/CRISPR to knock down the suspected off-target to see if the phenotype is rescued. 3. Broad-panel screening: If feasible, screen this compound against a commercial off-target panel (e.g., kinase, GPCR, ion channel panels). |
| Changes in Gene or Protein Expression Unrelated to nAChRs | Activation of stress response pathways or other signaling cascades. | 1. Pathway analysis: Use bioinformatics tools to analyze differentially expressed genes/proteins and identify potentially affected pathways. 2. Inhibitor studies: Use specific inhibitors for suspected off-target pathways to see if the expression changes are reversed. |
Quantitative Data Summary
Table 1: this compound IC50 Values for Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Type | Organism | IC50 (nM) | Selectivity (Vertebrate/Insect) |
| α4β2 nAChR | Insect (Drosophila melanogaster) | 1.3 | \multirow{2}{*}{~3500x} |
| α4β2 nAChR | Vertebrate (Rat) | 4,600 |
Data synthesized from available literature. This table highlights the significant selectivity of this compound for insect nAChRs.
Table 2: Observed Off-Target Effects of this compound in Research Models
| Effect | Model Organism/Cell Line | Concentration Range | Observed Phenotype |
| Genotoxicity | Human Bone Marrow Mesenchymal Stem Cells | 50-2500 µg/mL (non-cytotoxic) | Increased micronucleus and nuclear bud frequencies. |
| Developmental Toxicity | Drosophila melanogaster | Sublethal concentrations (one-third and one-tenth of acute LC50) | Prolonged pupation and eclosion time; decreased lifespan, pupation rate, eclosion rate, and egg production. |
| Cardiotoxicity | Zebrafish (Danio rerio) Embryos | Not specified | Pericardial edema, increased distance between atria and ventricles, altered expression of heart development genes. |
| Gene Expression Changes | Drosophila melanogaster | Sublethal concentrations | Upregulation of genes involved in metabolism (Cyp12d1, Cyp9f2, Cyp4ae1) and immune response (IM4); downregulation of genes related to lifespan (Atg7), mating behavior (Ple), and fertility (Ddc). |
| Oxidative Stress | Zebrafish (Danio rerio) Embryos | Not specified | Increased production and accumulation of reactive oxygen species (ROS) in the cardiac region. |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a sterile solution of Resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/purple in the control wells.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and Resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify if this compound directly binds to a suspected off-target protein within a cellular context.
-
Cell Treatment:
-
Culture cells to a high density (e.g., 10-20 million cells per condition).
-
Treat one set of cells with this compound at a concentration of interest and another set with the vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Resuspend the cells in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
-
Protein Detection (Western Blot):
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the suspected off-target protein.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound-Induced Cardiac Toxicity in Early Developmental Stages of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short exposure to this compound pesticide induces effects on reproduction, development and metabolic gene expression profiles in Drosophila melanogaster (Diptera: Drosophilidae) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the synthesis of Nitenpyram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Nitenpyram.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The commercial synthesis of this compound is typically a multi-step process. It begins with the preparation of two key intermediates: 1,1,1-trichloro-2-nitroethane (B8506083) and N-ethyl-2-chloro-5-pyridylmethylamine. These intermediates are then reacted together in a condensation reaction, followed by a final step of methylamination to yield this compound.
Q2: What are the common impurities found in this compound synthesis?
A2: Common impurities can arise from side reactions or unreacted starting materials. Some known impurities include N-((6-chloropyridin-3-yl)methyl)-N-ethyl-2-nitroacetamide and various other derivatives. The formation of the inactive (Z)-isomer of this compound is also a possibility. Careful control of reaction conditions and purification steps are crucial to minimize these impurities.
Q3: What is the significance of the (E)-isomer of this compound?
A3: this compound exhibits geometric isomerism due to the carbon-carbon double bond in its structure, leading to (E) and (Z) isomers. The commercially active form is the (E)-isomer, which is crucial for its biological activity as an insecticide. Therefore, synthetic routes are designed to favor the formation of the (E)-isomer.
Q4: What are some of the safety precautions to consider during the synthesis of this compound?
A4: The synthesis of this compound involves the use of hazardous chemicals. For example, some older methods of preparing intermediates involved poisonous and malodorous reagents. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals with care, following established laboratory safety protocols.
Troubleshooting Guide
Issue 1: Low Yield of Intermediate 1 - 1,1,1-trichloro-2-nitroethane
Low yields in the synthesis of this intermediate can be a significant bottleneck. The synthesis typically involves the nitration of a chlorinated ethane (B1197151) derivative.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Ensure adequate mixing. | Higher conversion of starting material to product. |
| Suboptimal Temperature | - Optimize the reaction temperature. Refer to literature for the ideal range. | Improved reaction rate and selectivity, minimizing side reactions. |
| Poor Quality Reagents | - Use freshly distilled or purified starting materials. - Verify the concentration of nitric and hydrochloric acids. | Reduced side reactions and increased yield of the desired product. |
| Inefficient Catalysis | - In catalytic nitration, ensure the catalyst is active. - Consider using a phase-transfer catalyst as described in some improved methods. | Enhanced reaction rate and yield. |
Experimental Protocol: Catalytic Nitration of Vinylidene Chloride
A method for preparing 1,1,1-trichloro-2-nitroethane with improved yield involves the following steps:
-
In a reaction vessel, add 31% technical hydrochloric acid, 68% industrial concentrated nitric acid, and a molecular sieve catalyst.
-
Under vigorous stirring and controlled temperature, slowly add vinylidene chloride over 5-6 hours.
-
After the addition is complete, continue the reaction for an additional 3 hours.
-
Upon completion, allow the layers to separate and wash the organic layer with water.
Note: This is a generalized protocol. Please refer to specific literature for precise quantities and safety measures.
Troubleshooting Workflow: Low Yield of 1,1,1-trichloro-2-nitroethane
Caption: Troubleshooting logic for addressing low yields of the first key intermediate.
Issue 2: Low Yield and Impurities in Intermediate 2 - N-ethyl-2-chloro-5-pyridylmethylamine
This intermediate is typically synthesized via the N-alkylation of 2-chloro-5-chloromethylpyridine with ethylamine (B1201723). Low yields and the formation of impurities are common challenges.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dialkylation | - Use an excess of ethylamine. | Minimizes the formation of the tertiary amine byproduct. |
| Slow Reaction Rate | - Employ a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to enhance the reaction rate, especially in a biphasic system. | Increased reaction rate and higher yield of the desired secondary amine. |
| Side Reactions with Solvent | - Choose an appropriate solvent that does not react with the starting materials or products. Water has been used as a solvent in improved methods to avoid toxic organic solvents. | Reduced impurity profile and a more environmentally friendly process. |
| Poor Phase Transfer | - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases when using a phase-transfer catalyst. | Efficient transfer of reactants between phases, leading to a faster and more complete reaction. |
Experimental Protocol: N-alkylation using Phase-Transfer Catalysis
An improved, less polluting method for the synthesis of N-ethyl-2-chloro-5-pyridylmethylamine is as follows:
-
In a reaction vessel, add water as the solvent, a 70% ethylamine solution, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the mixture and adjust the temperature.
-
Slowly add 2-chloro-5-chloromethylpyridine (CCMP).
-
After the reaction is complete, the product can be purified. This method has been reported to increase the yield to 92% from 85%.
Note: This is a generalized protocol. Please refer to specific literature for precise quantities and safety measures.
Issue 3: Low Yield and Impurity Formation in the Final Condensation and Methylamination Steps
The final steps involve the condensation of the two intermediates followed by reaction with methylamine (B109427). Optimizing these steps is critical for obtaining high-purity this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Conditions | - Carefully control the temperature during the condensation and methylamination reactions. These are often carried out at low temperatures (-10 to 50 °C). - Optimize the addition rate of the reagents. | Improved selectivity for the desired (E)-isomer and reduced formation of byproducts. |
| Presence of Acid | - Use an acid scavenger (e.g., sodium carbonate) to neutralize the HCl generated during the condensation reaction. | Prevents acid-catalyzed side reactions and degradation of the product. |
| Incomplete Methylamination | - Ensure a sufficient amount of methylamine is used. - Allow for adequate reaction time after the addition of methylamine. | Complete conversion of the intermediate to the final this compound product. |
| Difficult Purification | - Employ recrystallization from a suitable solvent system to purify the crude product. | Removal of unreacted intermediates and byproducts, yielding high-purity this compound. |
Experimental Protocol: One-Pot Condensation and Methylamination
A streamlined one-pot procedure for the final steps is described as follows:
-
In a reaction vessel, add a phase-transfer catalyst, an acid scavenger (sodium carbonate), and a solvent (e.g., dichloromethane).
-
Control the reaction temperature and add 1,1,1-trichloro-2-nitroethane, followed by the slow addition of N-(6-chloro-3-pyridylmethyl)-N-ethylamine.
-
After the condensation is complete, add a 40% aqueous methylamine solution slowly.
-
Maintain the temperature and continue stirring for about an hour after the addition is complete.
-
The final product is then isolated through extraction, precipitation, and recrystallization.
Note: This is a generalized protocol. Please refer to specific literature for precise quantities and safety measures.
Reaction Workflow: this compound Synthesis
Caption: Overall workflow for the synthesis of this compound from starting materials.
Nitenpyram Bioavailability Enhancement: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the bioavailability of Nitenpyram in experimental setups.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Properties
This section covers fundamental properties of this compound that are crucial for designing experiments.
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing a successful formulation and experimental protocol. This compound is a pale yellow crystalline solid.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅ClN₄O₂ | [3] |
| Molar Mass | 270.71 g/mol | [1] |
| Melting Point | 82 - 84 °C | [1] |
| Water Solubility (20°C) | >570 g/L; reported as high as 840 g/L | |
| Other Solubilities (20°C) | Chloroform (700 g/L), Acetone (290 g/L), Methanol, DMSO | |
| log Kow (logP) | -0.66 | |
| pKa | pKa1 = 3.1; pKa2 = 11.5 |
Q2: Is the oral bioavailability of this compound typically high or low?
This compound is generally considered to have high oral bioavailability. Studies in dogs and cats show it is rapidly and completely absorbed from the gastrointestinal (GI) tract in under 90 minutes. However, suboptimal results can occur in experimental settings due to issues with formulation, animal models, or analytical methods. Its high water solubility ensures rapid dissolution, which is a key factor for good absorption.
Q3: What is the primary metabolic pathway for this compound in mammals?
In mammals, this compound is primarily metabolized in the liver. The main Phase I reaction is hydroxylation, a process largely mediated by cytochrome P450 (CYP450) enzymes. This is followed by Phase II conjugation, after which the conjugates are excreted, primarily in the urine. The compound is not known to accumulate in body tissues. The plasma half-life is relatively short, around 3 hours in dogs and 8 hours in cats.
Q4: What does a negative LogP value (-0.66) indicate for this compound's absorption?
A negative LogP value indicates that this compound is hydrophilic (water-loving) rather than lipophilic (fat-loving). This high water solubility is advantageous as the drug dissolves easily in the aqueous environment of the GI tract, a prerequisite for absorption. While highly lipophilic compounds can readily cross cell membranes, very hydrophilic compounds may have lower passive diffusion across the lipid bilayers of intestinal cells. However, given its reported rapid and complete absorption, this compound's permeation appears to be efficient.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experiments, leading to lower-than-expected bioavailability.
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no detectable plasma concentration | 1. Formulation Failure: The compound may have precipitated out of the vehicle before or after administration. | - Visually inspect the formulation for clarity and homogeneity before each dose.- Consider using a co-solvent system (see Protocol 2).- For DMSO-based stock solutions, use newly opened, anhydrous DMSO to avoid precipitation. |
| 2. Analytical Error: Issues with the sample extraction, storage, or quantification method (e.g., HPLC). | - Validate the analytical method, checking for linearity, limit of detection (LOD), and limit of quantification (LOQ).- Run quality control (QC) samples with known concentrations alongside experimental samples.- Ensure proper sample storage (-20°C or -80°C) to prevent degradation. | |
| 3. Rapid Metabolism: Significant first-pass metabolism in the gut wall or liver could be clearing the drug before it reaches systemic circulation. | - Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions.- Consider using a portal vein-cannulated animal model to directly measure intestinal absorption (Fₐ·Fg). | |
| High variability in bioavailability between subjects | 1. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous suspension can lead to variable dosing. | - Ensure the formulation is a true solution. If a suspension is necessary, vortex vigorously immediately before drawing each dose.- Refine oral gavage technique to ensure complete delivery to the stomach.- Use precise, calibrated equipment for dosing. |
| 2. Physiological Differences: Factors like food in the stomach, GI transit time, and individual differences in metabolic enzyme expression can cause variability. | - Standardize experimental conditions: use animals of the same age, sex, and strain, and ensure consistent fasting periods before dosing.- To investigate food effects, conduct parallel studies in fasted and fed states. | |
| 3. Incomplete Absorption: The drug may not be fully absorbed within the GI transit time. | - While unlikely for this compound, formulation strategies using permeation enhancers could be explored to increase the rate and extent of absorption. |
Section 3: Experimental Protocols and Strategies
This section provides detailed methodologies for formulation, bioavailability assessment, and analysis.
Strategy 1: Formulation Optimization
Even for a water-soluble compound, the choice of vehicle is critical for ensuring consistent delivery.
Protocol 1: Standard Aqueous Formulation (for oral gavage)
-
Calculation: Determine the required concentration of this compound based on the target dose (mg/kg) and the dosing volume (e.g., 5 or 10 mL/kg).
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add a small amount of the vehicle (e.g., sterile water or 0.9% saline) and vortex until the solid is fully dissolved.
-
Final Volume: Add the remaining vehicle to reach the final target volume and vortex again to ensure homogeneity.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates before administration.
Protocol 2: Co-Solvent Formulation (for challenging applications)
If higher concentrations are needed or if stability in a simple aqueous vehicle is a concern, a co-solvent system can be used. The following are examples of formulations used in preclinical research.
-
Option A (PEG-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Option B (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Option C (Lipid-based): 10% DMSO, 90% Corn Oil.
Method: Add each solvent sequentially, ensuring the solution is clear after each addition. Gentle heating or sonication can aid dissolution.
Strategy 2: In-Vivo Bioavailability Assessment
The following workflow outlines a standard rodent bioavailability study.
Protocol 3: General Protocol for an Oral Bioavailability Study in Rodents
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Acclimatize for at least 3 days and fast overnight (with free access to water) before the experiment.
-
Group Assignment: Randomly assign animals to two groups: Intravenous (IV, n=3-5) and Oral (PO, n=3-5).
-
Dosing:
-
IV Group: Administer this compound (e.g., 1 mg/kg) via the tail vein. The vehicle should be a sterile isotonic solution.
-
PO Group: Administer this compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like HPLC-UV or LC-MS/MS (see Protocol 4).
-
Pharmacokinetic Analysis: Plot plasma concentration vs. time for each animal. Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀-t) using the linear trapezoidal rule.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
-
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100
-
Strategy 3: Quantification in Biological Samples
Protocol 4: Sample Preparation and HPLC-UV Analysis
This protocol is a general guide based on published methods for this compound analysis. It should be optimized and validated for your specific matrix (e.g., rat plasma).
-
Plasma Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (containing an internal standard, if used).
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol, Acetonitrile, and Water (e.g., 30:30:40 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm or 270 nm.
-
Quantification: Create a calibration curve using standard solutions of this compound prepared in blank plasma and processed using the same extraction method. Determine the concentration in unknown samples by comparing their peak areas to the calibration curve.
-
References
Nitenpyram degradation under UV light and strategies for prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitenpyram and encountering issues related to its degradation under UV light.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency much faster than expected. What could be the cause?
A1: Rapid loss of this compound potency is often due to photodegradation, especially when exposed to UV light or even natural sunlight. This compound is highly unstable under these conditions and can degrade within minutes.[1][2][3] Ensure your solutions are prepared and stored in amber vials or containers that block UV light. If your experimental setup requires exposure to light, consider using a photostabilizer or a controlled light source to minimize unwanted degradation.
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What are these?
A2: These unexpected peaks are likely transformation products (TPs) resulting from the degradation of this compound.[1][2] Studies have shown that this compound's degradation, particularly under UV light, leads to the formation of several TPs. These products are formed through reactions involving the nitro-ethylene moiety of the this compound molecule. It is crucial to identify these TPs as they may have different toxicological profiles than the parent compound, with some showing higher acute toxicity.
Q3: What are the primary degradation pathways of this compound under UV irradiation?
A3: The primary degradation of this compound under UV light involves transformations of the nitroguanidine (B56551) group. This part of the molecule is unstable and prone to breaking up under sunlight. Several degradation products have been identified, indicating multiple reaction pathways are occurring simultaneously.
Q4: How can I prevent or minimize the photodegradation of this compound in my formulations or during my experiments?
A4: To prevent photodegradation, consider the following strategies:
-
Light Protection: Store and handle this compound and its solutions in darkness or under red light. Use amber-colored glassware or containers wrapped in aluminum foil.
-
Photostabilizers: While specific research on photostabilizers for this compound is limited, studies on other neonicotinoids suggest that certain compounds can act as photoprotectants. For instance, bamboo vinegar has shown a quenching effect on the photodegradation of five other neonicotinoids. The acetic acid in the vinegar is believed to be a key factor in this protective effect.
-
Formulation Adjustments: The presence of humic acids has been observed to affect the degradation rate of this compound in water. Depending on your application, adjusting the formulation matrix might alter its stability.
-
Controlled Environments: For experiments, use a photovolatility chamber or a similar controlled environment to manage light exposure, temperature, and other factors that can influence degradation.
Troubleshooting Guides
Issue: Inconsistent results in bioassays with this compound.
-
Possible Cause: Degradation of the this compound stock or working solutions due to light exposure.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that all this compound solutions are stored in light-protected containers (e.g., amber vials) and kept in the dark when not in use.
-
Prepare Fresh Solutions: Prepare fresh working solutions from a solid standard before each experiment to minimize the impact of degradation over time.
-
Analyze Solution Integrity: Use HPLC-UV to check the purity of your stock and working solutions immediately before use. Compare the chromatogram with a reference standard to ensure no significant degradation has occurred.
-
Control for Light in Assay: During the bioassay, if possible, minimize the exposure of the treated samples to ambient and UV light.
-
Issue: Formation of unknown compounds during photostability studies.
-
Possible Cause: this compound is degrading into various transformation products (TPs) under the experimental conditions.
-
Troubleshooting Steps:
-
Characterize TPs: Use analytical techniques like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to identify the mass and structure of the unknown peaks.
-
Consult Literature: Review published studies on this compound photodegradation to see if the observed TPs have been previously identified.
-
Evaluate Toxicity: If the TPs are novel, it is advisable to perform in-silico toxicity assessments to understand their potential biological activity, as they can be more toxic than this compound itself.
-
Quantitative Data Summary
Table 1: Photodegradation Kinetics of this compound in Different Water Matrices
| Light Source | Water Type | Half-life (t½) | Quantum Yield (mol einstein⁻¹) | Reference |
| UV Radiation | Ultrapure Water | 0.65 ± 0.01 min | 0.0495 | |
| UV Radiation | River Water | 0.87 ± 0.02 min | 0.0385 | |
| Solar Light | Ultrapure Water | 7.0 ± 0.2 min | 0.0534 | |
| Solar Light | River Water | 8.3 ± 0.2 min | 0.0442 | |
| Sunlight | Deionized (DI) Water | 5.4 hours | Not Reported | |
| Sunlight | Tap Water | 3.7 hours | Not Reported | |
| Sunlight | DI Water + Humic Acids | 3.6 hours | Not Reported |
Table 2: Influence of Photostabilizers on Neonicotinoid Photodegradation (Example with Bamboo Vinegar)
| Neonicotinoid | Dilution of Bamboo Vinegar | Photo-quenching Rate | Reference |
| Thiamethoxam | 30-fold | 381.58% | |
| Dinotefuran | 30-fold | 310.62% | |
| Clothianidin | 30-fold | 143.13% | |
| Acetamiprid | 30-fold | 125.00% | |
| Imidacloprid | 30-fold | 67.35% |
Experimental Protocols
Protocol 1: Determination of this compound Photodegradation Kinetics
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare working solutions at a known concentration (e.g., 0.1 µg/mL) in the desired water matrix (e.g., ultrapure water, river water).
-
Light Exposure: Place the this compound solution in a quartz photoreactor or a container transparent to the light source being used (e.g., UV lamp or solar simulator).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Analysis: Immediately analyze the aliquots by HPLC-UV or UHPLC-MS/MS to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the resulting line, and the half-life (t½) can be calculated using the formula: t½ = ln(2)/k.
Protocol 2: Identification of this compound Transformation Products (TPs)
-
Concentrated Solution Exposure: Prepare a more concentrated solution of this compound (e.g., 1 µg/mL) to generate sufficient quantities of TPs for detection.
-
Irradiation: Expose the solution to a UV or solar light source for a period sufficient to achieve significant degradation.
-
Sample Preparation: Extract the irradiated solution if necessary, or directly inject it into the analytical instrument.
-
LC-QTOF-MS Analysis: Utilize a liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) to separate the components of the mixture and obtain accurate mass spectra of the parent compound and its TPs.
-
Structure Elucidation: Based on the accurate mass and fragmentation patterns observed in the MS/MS spectra, propose potential structures for the TPs.
Visualizations
Caption: Experimental workflow for studying this compound photodegradation and prevention.
References
Technical Support Center: Addressing Nitenpyram Resistance in Laboratory Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing nitenpyram resistance in laboratory insect populations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
Issue 1: High variability in mortality rates between replicates of the same this compound concentration.
-
Question: Why am I observing significant differences in mortality across my replicate vials or plates for the same concentration of this compound?
-
Answer: High variability can obscure the true dose-response relationship. Several factors could be contributing to this issue:
-
Uneven Insecticide Application: In vial assays, ensure the inner surface is coated evenly by rotating the vial during drying. For leaf-dip assays, complete submersion and uniform drying of the leaves are critical.
-
Inconsistent Insect Life Stage or Condition: Use insects of a consistent age, developmental stage, and physiological condition. Variations in age, size, or health can significantly impact susceptibility.
-
Solvent Effects: If using a solvent like acetone (B3395972) to dissolve this compound, ensure it has fully evaporated before introducing the insects. Running a solvent-only control is crucial to account for any potential toxicity from the solvent itself.
-
Environmental Fluctuations: Maintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the experiment. Fluctuations can stress the insects and affect their response to the insecticide.
-
Issue 2: Lower than expected mortality even at high concentrations of this compound.
-
Question: My dose-response curve has plateaued, and I'm not achieving high mortality even with very high concentrations of this compound. What could be the reason?
-
Answer: This is a strong indicator of resistance in the test population. Other potential causes include:
-
This compound Degradation: this compound, like any chemical, can degrade over time. Ensure you are using a fresh stock of the compound and that it has been stored correctly according to the manufacturer's instructions.
-
Insect Resistance: The insect population may have developed a high level of resistance to this compound. This can be due to metabolic detoxification or target-site insensitivity. Consider conducting synergist assays to investigate metabolic resistance.
-
Incorrect Preparation of Test Solutions: Double-check all calculations and dilutions for the preparation of your test solutions. Serial dilution errors can lead to significantly lower actual concentrations than intended.
-
Issue 3: Significant mortality in the control group.
-
Question: I am observing a high level of mortality in my control group (insects not exposed to this compound). What should I do?
-
Answer: Control group mortality is a critical issue that can invalidate your experimental results. According to Abbott's formula, if control mortality is above 20%, the experiment should be repeated. Potential causes include:
-
Contamination: The diet, water, or housing of the insects may be contaminated with other pesticides or harmful substances. Ensure all materials are sterile and free from contaminants.
-
Handling Stress: Excessive or improper handling of insects can cause physical injury or stress, leading to mortality.
-
Unsuitable Environmental Conditions: Extreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions
-
Storage conditions to ensure long-term stability of Nitenpyram
For researchers, scientists, and professionals in drug development, ensuring the long-term stability of chemical compounds is paramount to the integrity and reproducibility of experimental results. This technical support center provides a comprehensive guide to the optimal storage conditions for Nitenpyram, along with troubleshooting advice and frequently asked questions regarding its stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, protected from light. The recommended temperature range is between 15°C and 25°C (59°F and 77°F).[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.
Q2: How should I store this compound in solution?
A2: this compound solutions are susceptible to degradation, particularly through hydrolysis and photodegradation. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term stability, it is advisable to prepare fresh solutions before use or store aliquots at -20°C. The stability in solution is highly dependent on the solvent and pH.
Q3: What is the shelf-life of this compound?
A3: When stored under the recommended conditions in its solid form, this compound has a reported shelf life of up to three years.[2] The stability of this compound in solution is significantly shorter and is influenced by the storage conditions.
Q4: My this compound solution has turned yellow. Is it still usable?
A4: A change in color, such as turning pale yellow, can be an indication of degradation.[2] It is recommended to perform a purity check using a suitable analytical method, such as HPLC, before using a discolored solution. If significant degradation is detected, a fresh solution should be prepared.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound are photodegradation (degradation by light) and hydrolysis (degradation by water).[3] It is also susceptible to biodegradation by microorganisms. Understanding these pathways is crucial for preventing degradation during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results | Degradation of this compound stock or working solutions. | - Verify the storage conditions of your solid this compound and solutions. - Prepare fresh solutions from solid this compound. - Perform a purity analysis of your this compound stock using HPLC. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | - Review the storage and handling procedures to identify potential exposure to light, elevated temperatures, or non-neutral pH. - Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. - Refer to the degradation pathway diagram to hypothesize the identity of the impurities. |
| Precipitation in stored solutions | Poor solubility or degradation leading to less soluble products. | - Ensure the solvent is appropriate for the desired concentration. - If the solution was stored at a low temperature, allow it to warm to room temperature and vortex to redissolve. - If precipitation persists, it may indicate degradation, and a fresh solution should be prepared. |
Quantitative Stability Data
The stability of this compound is significantly influenced by environmental factors. The following tables summarize key quantitative data on its degradation under various conditions.
Table 1: Photodegradation of this compound in Aqueous Solution
| Light Source | Matrix | Half-life (t½) |
| UV (254 nm) | Ultrapure Water | 0.65 min |
| UV (254 nm) | River Water | 0.87 min |
| Solar Light | Ultrapure Water | 7.0 min |
| Solar Light | River Water | 8.3 min |
Table 2: Biodegradation of this compound by Ochrobactrum sp. strain DF-1 (100 mg/L initial concentration)
| Temperature | pH | Degradation after 7 days |
| 30°C | 7.0 | >80% |
| 30°C | 3.0, 5.0, 9.0, 11.0 | Significantly reduced |
| 10°C, 20°C, 37°C, 42°C, 45°C | 7.0 | Decreased |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.
-
Photodegradation: Expose the this compound solution to direct sunlight for 8 hours or a photostability chamber (ICH Q1B guidelines).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
Visualizing this compound Stability and Degradation
The following diagrams illustrate key logical and experimental workflows related to ensuring the long-term stability of this compound.
References
Nitenpyram Effects on Non-Target Organisms: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of nitenpyram on non-target organisms in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a neonicotinoid insecticide. Its primary mode of action is the irreversible binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[1] This binding blocks neural signaling, leading to paralysis and death.[1]
Q2: Why is this compound considered a risk to non-target organisms?
A2: While this compound is selective for insect nAChRs, there are concerns about its effects on beneficial insects such as pollinators (e.g., honeybees), predatory mites, and parasitoid wasps.[2] Sublethal effects, including impaired development, reduced fecundity, and behavioral changes, have been observed in non-target species.[3][4]
Q3: What are the common routes of unintended exposure in a lab setting?
A3: In a laboratory, non-target organisms can be unintentionally exposed to this compound through:
-
Aerosolization: Spray applications in one area can drift and contaminate adjacent cultures.
-
Volatilization: this compound residues on surfaces can volatilize and contaminate the air.
-
Cross-contamination: Improperly cleaned lab equipment, such as beakers, pipettes, or aspirators, can transfer residues.
-
Contaminated food or water sources: Accidental introduction of this compound into the diet or water of non-target colonies.
Q4: What are the typical sublethal effects I might observe in my non-target insect colonies?
A4: Sublethal exposure to this compound can manifest in various ways, including:
-
Prolonged larval or nymphal development stages.
-
Reduced adult lifespan.
-
Decreased fecundity (egg-laying) and egg viability.
-
Changes in foraging and mating behavior.
-
Impaired motor functions and lethargy.
Q5: Are there ways to degrade or remove this compound from my experimental setup?
A5: Yes, bioremediation using specific microorganisms has shown promise. Strains of bacteria such as Ochrobactrum sp. and Bacillus thuringiensis can effectively degrade this compound in soil and water. Additionally, activated carbon can be used to adsorb this compound from aqueous solutions.
Troubleshooting Guides
Problem 1: Unexpected mortality or sublethal effects in my non-target organism control group.
| Possible Cause | Troubleshooting Steps |
| Cross-Contamination | 1. Review all lab procedures for potential sources of cross-contamination. 2. Ensure dedicated and thoroughly cleaned equipment is used for this compound and non-target organism studies. 3. Physically separate experimental setups involving this compound from non-target organism cultures. |
| Airborne Contamination | 1. If using spray applications, conduct them in a fume hood or a designated, well-ventilated area away from sensitive cultures. 2. Consider using less volatile application methods, such as direct feeding or topical application. 3. Place sticky traps or air samplers to monitor for airborne insecticide residues. |
| Contaminated Resources | 1. Verify the purity of all food and water sources for non-target colonies. 2. If possible, test a sample of the food and water for this compound residues. 3. Prepare fresh, uncontaminated resources and observe if the issue resolves. |
Problem 2: My bioremediation protocol for this compound is not effective.
| Possible Cause | Troubleshooting Steps |
| Incorrect Microbial Strain | 1. Confirm the identity and viability of the microbial strain being used (e.g., Ochrobactrum sp. DF-1). 2. Ensure the strain has been properly cultured and activated according to the protocol. |
| Suboptimal Environmental Conditions | 1. Verify that the pH, temperature, and nutrient medium are within the optimal range for the specific microbial strain. For Ochrobactrum sp. DF-1, optimal conditions are typically around pH 7.0 and 30°C. 2. Ensure adequate aeration for aerobic degradation processes. |
| High this compound Concentration | 1. High concentrations of this compound can be toxic to the degrading microbes. 2. Consider a stepwise introduction of the contaminated material or dilution to a lower concentration to allow the microbial population to acclimate. |
Data on this compound Toxicity to Non-Target Organisms
| Organism | Species | Endpoint | Value | Reference |
| Honeybee | Apis mellifera | Topical LD50 | 0.138 µ g/bee | |
| Earthworm | Eisenia fetida | LC50 (14 days) | 4.34 mg/kg | |
| Predatory Mite | Typhlodromus pyri | - | Sensitive to neonicotinoids | |
| Parasitoid Wasp | Encarsia formosa | - | Toxic to adults and pupae | |
| Green Lacewing | Chrysopa pallens | Sublethal (LD30) | 1.85 ng/insect | |
| Southern House Mosquito | Culex quinquefasciatus | LC50 | 0.493 µg/ml |
Experimental Protocols
Protocol 1: Acute Contact Toxicity Test for Predatory Mites (adapted from IOBC/WPRS guidelines)
This protocol outlines a method to assess the acute toxicity of this compound to the predatory mite Typhlodromus pyri.
Materials:
-
Typhlodromus pyri protonymphs (24 hours old)
-
Glass plates
-
This compound stock solution and appropriate solvents
-
Toxic reference standard (e.g., a known toxic insecticide)
-
Untreated control (solvent only)
-
Mite-proof cages or arenas
-
Pollen (as a food source)
-
Stereomicroscope
Procedure:
-
Preparation of Test Surfaces:
-
Prepare a series of this compound concentrations.
-
Apply a uniform layer of each test solution, the toxic reference, and the untreated control to separate glass plates.
-
Allow the solvent to evaporate completely, leaving a dry residue.
-
-
Exposure:
-
Transfer 20 protonymphs to each treated glass plate.
-
Provide a small amount of pollen as a food source.
-
Place the glass plates in the mite-proof cages.
-
Maintain the test units at controlled temperature and humidity.
-
-
Assessment:
-
Assess mite mortality under a stereomicroscope at 24, 48, and 72 hours, and 7 days after treatment. Mites that are unable to move when gently prodded are considered dead.
-
-
Sublethal Effects (Reproduction):
-
After 7 days, transfer surviving female mites to untreated surfaces with an adequate food supply.
-
Monitor egg production for an additional 7 days to assess effects on fecundity.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Calculate the LR50 (Lethal Rate for 50% mortality) and ER50 (Effect Rate for 50% reduction in reproduction).
-
Protocol 2: Bioremediation of this compound-Contaminated Water using Ochrobactrum sp.
This protocol describes a lab-scale method for the bioremediation of this compound in an aqueous solution.
Materials:
-
Pure culture of Ochrobactrum sp. strain DF-1
-
Liquid growth medium (e.g., Luria-Bertani broth)
-
Mineral salts medium (MM)
-
This compound-contaminated water
-
Sterile flasks or bioreactors
-
Shaking incubator
-
HPLC or GC-MS for this compound analysis
Procedure:
-
Inoculum Preparation:
-
Culture Ochrobactrum sp. DF-1 in the growth medium until it reaches the exponential growth phase.
-
Harvest the bacterial cells by centrifugation and wash them with sterile MM.
-
Resuspend the cells in MM to a desired optical density (e.g., OD600 of 1.0).
-
-
Bioremediation Setup:
-
In a sterile flask, add the this compound-contaminated water.
-
Inoculate with the prepared Ochrobactrum sp. culture (e.g., 5% v/v).
-
Include a non-inoculated control to monitor for abiotic degradation.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at 30°C and 150-160 rpm to ensure aeration.
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., 0, 2, 4, 6, 8, 10 days), withdraw samples from the flasks.
-
Analyze the concentration of this compound in the samples using HPLC or GC-MS.
-
-
Data Analysis:
-
Plot the concentration of this compound over time to determine the degradation rate.
-
Calculate the percentage of this compound degradation.
-
Visualizations
Caption: this compound's mechanism of action at the insect synapse.
Caption: Tiered approach for assessing non-target organism risk.
Caption: Decision tree for troubleshooting non-target mortality.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Short exposure to this compound pesticide induces effects on reproduction, development and metabolic gene expression profiles in Drosophila melanogaster (Diptera: Drosophilidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fitness effect and transcription profile reveal sublethal effect of this compound on the predator Chrysopa pallens (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nitenpyram vs. Imidacloprid: A Comparative Efficacy Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of two prominent neonicotinoid insecticides, nitenpyram and imidacloprid (B1192907). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, outlines methodologies, and illustrates the underlying biochemical pathways to facilitate informed decisions in research and development.
Abstract
This compound and imidacloprid are both highly effective insecticides that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects, leading to paralysis and death.[1][2][3] While they share a common mode of action, their pharmacokinetic and pharmacodynamic properties differ, resulting in distinct efficacy profiles. This guide explores these differences through a review of key studies, focusing on speed of kill, residual activity, and overall effectiveness in controlling ectoparasites, particularly the cat flea (Ctenocephalides felis).
Data Summary: Efficacy Against Ctenocephalides felis
The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and imidacloprid against adult cat fleas on cats and dogs.
Table 1: Speed of Kill Comparison on Cats
| Time Post-Treatment | This compound Efficacy (%) | Imidacloprid Efficacy (%) |
| 3 Hours | 100%[4][5] | 26.9% |
| 8 Hours | 100% | 82.8% |
Table 2: Speed of Kill Comparison on Dogs
| Time Post-Treatment | This compound Efficacy (%) | Imidacloprid Efficacy (%) |
| 3 Hours | 99.1% | 22.2% |
| 8 Hours | 100% | 95.7% |
Table 3: Long-Term Flea Control in a Field Study
| Treatment Group | Initial Flea Reduction (Week 16) | Long-Term Flea Reduction |
| Lufenuron + this compound | Superior to Imidacloprid alone | 90-100% reduction over one year |
| Imidacloprid (alone) | 84% | Variable: dipped to 18%, then returned to 70-84% |
Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor
Both this compound and imidacloprid are agonists of the insect nicotinic acetylcholine receptor (nAChR). Their selective toxicity to insects is attributed to a higher binding affinity for insect nAChRs compared to mammalian receptors. Upon binding, these compounds cause an uncontrolled influx of ions into the postsynaptic neuron, leading to depolarization, paralysis, and eventual death of the insect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Comparative speed of kill between this compound, fipronil, imidacloprid, selamectin and cythioate against adult Ctenocephalides felis (Bouché) on cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Binding Affinity of Nitenpyram to Nicotinic Acetylcholine Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Nitenpyram to specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunits. While extensive quantitative data for this compound's interaction with a wide range of vertebrate nAChR subtypes is limited in publicly available literature, this document synthesizes existing knowledge, highlighting the selectivity of neonicotinoids for insect over vertebrate receptors. The guide also presents standard experimental protocols used to determine such binding affinities, offering a framework for researchers aiming to conduct their own validation studies.
This compound and Nicotinic Acetylcholine Receptors: An Overview
This compound is a neonicotinoid insecticide that functions by targeting nicotinic acetylcholine receptors, which are crucial for synaptic transmission in the central nervous system of insects. These receptors are ligand-gated ion channels that mediate the fast excitatory neurotransmission of acetylcholine. In vertebrates, nAChRs are also widely expressed and are involved in various physiological processes, making the selectivity of compounds like this compound a critical aspect of their toxicological profile.
nAChRs are pentameric structures assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, and ε in vertebrates), leading to a diverse array of receptor subtypes with distinct pharmacological properties. The primary subtypes of interest in the context of neuroactivity and toxicology include the heteromeric α4β2 and α3β4 receptors, and the homomeric α7 receptor.
Comparative Binding Affinity of this compound
One study on the Aplysia californica (a sea slug) acetylcholine-binding protein (AChBP), a widely used model for nAChRs, reported a moderate binding affinity for this compound. It is important to note that while AChBP is a valuable tool, it is a molluskan protein and may not perfectly reflect the binding characteristics of vertebrate nAChRs.
Research on insect nAChRs has provided more insight into this compound's activity. For instance, studies on honeybee brain membranes have shown that this compound, along with nicotine (B1678760) and anabasine, can bind to both the acetylcholine recognition site and an allosteric site on the receptor.[1] Furthermore, investigations using Drosophila melanogaster have indicated that mutations in the α1 subunit can confer a low but statistically significant level of resistance to this compound, confirming an interaction with this subunit in insects.
The following table summarizes the available, albeit limited, quantitative data for this compound and provides a comparative context with other neonicotinoids where data is available.
| Compound | Receptor/Model System | Binding Affinity (Ki) | Reference |
| This compound | Aplysia californica AChBP | 180-808 nM | N/A |
| Imidacloprid | Aplysia californica AChBP | 180-808 nM | N/A |
| Clothianidin | Aplysia californica AChBP | 180-808 nM | N/A |
Note: The binding affinity for this compound on specific vertebrate nAChR subunits is not well-documented in the available literature. The data presented here is from a model organism and should be interpreted with caution.
Experimental Protocols for Validating Binding Affinity
To validate the binding affinity of this compound to specific nAChR subunits, researchers can employ established experimental methodologies such as radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for specific nAChR subtypes.
Materials:
-
Cell lines stably expressing the human nAChR subunit combination of interest (e.g., HEK-293 cells expressing α4β2, α7, or α3β4 nAChRs).
-
Radioligand appropriate for the nAChR subtype (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin for α7).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine or epibatidine).
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture the cells expressing the target nAChR subtype and harvest them. Homogenize the cells in a suitable buffer to prepare a membrane suspension.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes. It can determine if a compound acts as an agonist, antagonist, or modulator, and provides information on its potency (EC50 or IC50).
Objective: To determine the concentration-response relationship of this compound at specific nAChR subtypes and to characterize its functional activity.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC setup including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.
-
Recording solution (e.g., standard oocyte Ringer's solution).
-
Acetylcholine (ACh) as the reference agonist.
-
This compound at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: To test for agonist activity, apply increasing concentrations of this compound to the oocyte and record the induced current.
-
Antagonist/Modulator Testing: To test for antagonist or modulatory effects, co-apply a fixed concentration of ACh with increasing concentrations of this compound and record the resulting current.
-
Data Analysis: Plot the current responses against the logarithm of the this compound concentration to generate a concentration-response curve. Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified nAChR signaling pathway.
Caption: this compound's selectivity for insect vs. vertebrate nAChRs.
Conclusion
References
A Comparative Toxicological Profile of Nitenpyram and Fipronil in Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two widely used insecticides, Nitenpyram and Fipronil, with a focus on their effects on insects. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms of action, lethal and sublethal effects, and experimental evaluation of these compounds.
Introduction
This compound, a neonicotinoid, and Fipronil, a phenylpyrazole, are both potent insecticides effective against a broad spectrum of insect pests.[1][2] this compound acts on the insect's nervous system as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to paralysis and death.[1][3] Fipronil, conversely, is a potent disrupter of the central nervous system through interference with the gamma-aminobutyric acid (GABA)-regulated chloride channel.[4] Their distinct modes of action result in different toxicological outcomes and sublethal effects, which are critical considerations for targeted pest control strategies and for understanding their impact on non-target organisms.
Mechanism of Action
This compound: Targeting Nicotinic Acetylcholine Receptors
This compound is a neurotoxin that selectively targets the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. It acts as an agonist, mimicking the action of the neurotransmitter acetylcholine (ACh). This compound binds irreversibly to the nAChR, causing a persistent opening of the ion channel. This leads to an uncontrolled influx of ions, resulting in the continuous stimulation of nerve cells, which manifests as tremors and convulsions, ultimately leading to paralysis and death of the insect. The high selectivity of this compound for insect nAChRs over vertebrate receptors contributes to its favorable safety profile in mammals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Short exposure to this compound pesticide induces effects on reproduction, development and metabolic gene expression profiles in Drosophila melanogaster (Diptera: Drosophilidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitenpyram's Cross-Reactivity: A Comparative Guide for Researchers
A detailed analysis of Nitenpyram's differential activity on insect versus mammalian nicotinic acetylcholine (B1216132) receptors (nAChRs), providing key experimental data and protocols for researchers in neuroscience, toxicology, and drug development.
This compound, a neonicotinoid insecticide, is widely utilized in agriculture and veterinary medicine for its potent activity against a variety of insect pests. Its mechanism of action involves the targeted activation of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death. A critical aspect of its pharmacological profile, and a key determinant of its favorable safety profile in mammals, is its remarkable selectivity for insect nAChRs over their mammalian counterparts. This guide provides a comprehensive comparison of this compound's cross-reactivity between insect and mammalian nAChRs, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Quantitative Comparison of this compound's Potency
The selectivity of this compound is quantitatively demonstrated by the significant differences in its binding affinity (Ki) and functional potency (EC50) at insect versus mammalian nAChRs.
| Receptor Subtype | Species/System | Assay Type | This compound Potency | Reference |
| Insect nAChRs | ||||
| General | Insect | Radioligand Binding | IC50: 14 nM | |
| Lsa-nAChR1 | Lepeophtheirus salmonis (Sea Louse) | Two-Electrode Voltage Clamp (TEVC) | EC50: Low nM (Partial Agonist) | |
| Lsa-nAChR2 | Lepeophtheirus salmonis (Sea Louse) | Two-Electrode Voltage Clamp (TEVC) | EC50: Low nM | |
| Dα1/Dβ2-containing | Drosophila melanogaster | In vivo (Dopamine Release) | Significantly reduced activity in mutants | |
| AChBP | Aplysia californica (Sea Slug) | Radioligand Binding | Ki: 180–808 nM | |
| Mammalian nAChRs | ||||
| α1β1γδ (muscle) | Mammalian | Radioligand Binding | Inactive | |
| α3β4 | Mammalian | Functional Assay | Low Potency | |
| α4β2 | Mammalian | Functional Assay | Low to Moderate Potency | |
| α7 | Mammalian | Radioligand Binding | Inactive |
Table 1: Comparative Potency of this compound on Insect and Mammalian nAChRs. This table summarizes the available quantitative data on the binding affinity and functional potency of this compound at various insect and mammalian nAChR subtypes.
Signaling Pathways
This compound acts as an agonist at insect nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). This binding event opens the ligand-gated ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuron. This uncontrolled depolarization results in hyperexcitation, paralysis, and eventual death of the insect. In mammals, while the fundamental nAChR signaling pathway is conserved, the significantly lower affinity of this compound for mammalian nAChR subtypes results in a negligible physiological effect at typical exposure levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and a range of concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, include a high concentration of a non-radiolabeled competitor (e.g., nicotine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of this compound's effect (e.g., agonist or antagonist activity and potency) on specific nAChR subtypes heterologously expressed in Xenopus oocytes.
Workflow:
Nitenpyram: A Comparative Guide to its Insecticidal Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram is a first-generation neonicotinoid insecticide widely utilized in both veterinary medicine and agriculture for the control of various insect pests.[1] As an insect neurotoxin, its mechanism of action involves the irreversible blockage of neural signaling in the central nervous system of insects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This agonistic action on insect nAChRs leads to a cessation of ion flow across the postsynaptic membrane, resulting in rapid paralysis and death of the target pest.[1] this compound exhibits a high degree of selectivity for insect nAChRs over their mammalian counterparts, contributing to its favorable safety profile in veterinary applications.[1] This guide provides a comprehensive comparison of this compound's insecticidal spectrum and performance against various pests, supported by available experimental data and detailed methodologies.
Mechanism of Action
This compound's primary mode of action is the disruption of neurotransmission in insects. It acts as a potent agonist at the nicotinic acetylcholine receptors (nAChRs), a type of ionotropic receptor crucial for synaptic transmission in the insect central nervous system.
Caption: Mode of action of this compound at the insect synapse.
Insecticidal Spectrum
This compound is effective against a broad range of sucking insects in agricultural settings and is a prominent agent for flea control in companion animals.
Table 1: Insecticidal Spectrum of this compound
| Target Pest Category | Common Name(s) | Scientific Name(s) | Application |
| Veterinary Pests | Cat Flea | Ctenocephalides felis | Veterinary Medicine |
| Dog Flea | Ctenocephalides canis | Veterinary Medicine | |
| Agricultural Pests | Aphids | Aphis gossypii (Cotton Aphid), etc. | Agriculture |
| Whiteflies | Bemisia tabaci (Silverleaf Whitefly), Trialeurodes vaporariorum (Greenhouse Whitefly) | Agriculture | |
| Thrips | Frankliniella occidentalis (Western Flower Thrips), etc. | Agriculture | |
| Leafhoppers (Jassids) | Amrasca biguttula biguttula (Cotton Jassid), etc. | Agriculture | |
| Planthoppers | Nilaparvata lugens (Brown Planthopper) | Agriculture | |
| Mosquitoes | Culex quinquefasciatus (Southern House Mosquito) | Public Health |
Efficacy Data and Comparative Performance
The efficacy of this compound is well-documented, particularly its rapid action against fleas. In agricultural applications, its performance is comparable to other neonicotinoids, though resistance has been observed in some pest populations.
Veterinary Pests: Fleas
This compound is known for its rapid knockdown of adult fleas on cats and dogs.
Table 2: Efficacy of this compound against Adult Cat Fleas (Ctenocephalides felis) on Cats and Dogs
| Animal | Time Post-Treatment | This compound Efficacy (%) | Reference |
| Cats | 3 hours | 100 | [2] |
| Dogs | 3 hours | 99.1 | |
| Cats | 6 hours | 95.2 | |
| Dogs | 6 hours | 96.7 | |
| Cats | 24 hours | 100 | |
| Cats | 24-48 hours | 98.6 (reduction in newly acquired fleas) |
Table 3: Comparative Efficacy of this compound and Other Insecticides against Adult Cat Fleas (Ctenocephalides felis)
| Insecticide | Animal | Time Post-Treatment | Efficacy (%) |
| This compound | Cats | 3 hours | 100 |
| Dogs | 3 hours | 99.1 | |
| Imidacloprid (B1192907) | Cats | 8 hours | 82.8 |
| Dogs | 8 hours | 95.7 | |
| Fipronil | Cats | 8 hours | 62.6 |
| Dogs | 8 hours | 46.5 | |
| Selamectin | Dogs | 8 hours | 74.4 |
Source: Data compiled from a comparative study on the speed of kill against adult Ctenocephalides felis.
Agricultural Pests
This compound is effective against a variety of sucking insect pests in crops like cotton and rice.
Table 4: Toxicity of this compound against Various Agricultural Pests
| Pest Species | Scientific Name | Life Stage | LC50 Value | Exposure Time | Reference |
| Brown Planthopper | Nilaparvata lugens | 1st & 2nd Instar Nymphs | 0.14 mg/L | 72 hours | |
| Southern House Mosquito | Culex quinquefasciatus | Larvae | 0.493 µg/mL | Not Specified | |
| Fruit Fly | Drosophila melanogaster | 3rd Instar Larvae | 7.12 µg/mL | 24 hours | |
| Fruit Fly | Drosophila melanogaster | Adult | 38.07 µg/mL | 24 hours |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population.
Resistance to this compound
As with many insecticides, resistance to this compound has been reported in some insect populations. This is a critical consideration for pest management strategies.
-
Brown Planthopper (Nilaparvata lugens): A significant increase in resistance to this compound was observed in brown planthopper populations between 2011 and 2012. A resistant strain of N. lugens exhibited a 164.18-fold higher resistance to this compound compared to a susceptible strain. This resistance was linked to the overexpression of cytochrome P450 genes, particularly CYP6ER1.
-
Cotton Aphid (Aphis gossypii): A substantial increase in resistance has also been found in the cotton aphid.
-
Silverleaf Whitefly (Bemisia tabaci): After exposure to the LC25 of this compound for seven generations, B. tabaci developed a 6-fold resistance.
-
Cross-Resistance: The this compound-resistant strain of N. lugens also showed cross-resistance to other neonicotinoids, including imidacloprid (37.46-fold), thiamethoxam (B1682794) (71.66-fold), and clothianidin (149.17-fold).
Experimental Protocols
The efficacy data presented in this guide are derived from standardized bioassays. Below are generalized experimental workflows for determining insecticide toxicity.
Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids, Whiteflies)
This method is commonly used to assess the toxicity of systemic insecticides.
References
Comparative Efficacy of Nitenpyram on Diverse Aphid Species: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the neonicotinoid insecticide Nitenpyram on various aphid species. The information presented is collated from publicly available experimental data to assist researchers and professionals in drug development and pest management in understanding the efficacy and spectrum of activity of this compound.
Executive Summary
This compound, a second-generation neonicotinoid, demonstrates significant insecticidal activity against a range of aphid species by acting as an agonist on their nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to nerve overstimulation, paralysis, and death.[1][2][3] Experimental data reveals varying levels of susceptibility among different aphid species, with notable differences in lethal concentrations and sublethal effects on key life history traits. This guide synthesizes available quantitative data, details common experimental methodologies, and provides visual representations of the experimental workflow and the underlying signaling pathway to offer a holistic understanding of this compound's action.
Data Presentation: Lethal and Sublethal Effects
The efficacy of this compound is most commonly quantified by the median lethal concentration (LC50), which represents the concentration of the insecticide required to kill 50% of a test population within a specified time. Sublethal effects, which impact the survival and reproductive capacity of aphids that are not killed by the insecticide, are also critical for understanding its overall impact on pest populations.
Table 1: Comparative Toxicity (LC50) of this compound on Different Aphid Species
| Aphid Species | Common Name | Host Plant(s) | LC50 (mg L⁻¹) | Exposure Time (hours) | Bioassay Method |
| Aphis gossypii | Cotton Aphid | Cotton, various crops | 28.62[2] | 48 | Leaf-dipping[2] |
| Acyrthosiphon gossypii | Cotton Aphid | Cotton | 10.12 | 48 | Leaf-dipping |
Data for other common aphid species such as Myzus persicae (Green Peach Aphid), Brevicoryne brassicae (Cabbage Aphid), and Rhopalosiphum padi (Bird Cherry-Oat Aphid) regarding specific LC50 values for this compound were not available in the searched literature. However, this compound is generally recognized as effective against these and other piercing-sucking pests.
Table 2: Comparative Sublethal Effects of this compound (LC20) on Two Cotton Aphid Species
| Aphid Species | Parameter | Effect of this compound (LC20) |
| Aphis gossypii | Fecundity (G0) | Significantly lower than control |
| Longevity (G0) | Not significantly affected | |
| Intrinsic rate of increase (r_m) (G1-G2) | Increased | |
| Net reproductive rate (R0) (G1-G2) | Increased | |
| Acyrthosiphon gossypii | Fecundity (G0) | Significantly reduced compared to control |
| Longevity (G0) | Significantly reduced compared to control | |
| Intrinsic rate of increase (r_m) (G1-G2) | Significantly decreased | |
| Net reproductive rate (R0) (G1-G2) | Significantly decreased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of insecticides like this compound on aphids.
Leaf-Dip Bioassay
This is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.
-
Insect Rearing: Aphids are reared on their respective host plants under controlled environmental conditions (e.g., 22 ± 1°C, 70 ± 5% relative humidity, and a 16:8 h light:dark photoperiod) for several generations to ensure a healthy and uniform test population.
-
Insecticide Preparation: A stock solution of technical-grade this compound is prepared by dissolving it in a suitable solvent (e.g., acetone). Serial dilutions are then made using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve a range of test concentrations.
-
Exposure: Fresh, untreated leaves of the host plant are dipped into the different insecticide concentrations for a short duration (e.g., 15 seconds). The leaves are then allowed to air dry.
-
Infestation: Once the leaves are dry, a known number of adult wingless aphids are transferred onto the treated leaves within a petri dish or a similar container.
-
Mortality Assessment: The number of dead aphids is recorded after a specific exposure period (e.g., 48 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.
Aphid-Dip Bioassay
This method is used to assess the direct contact toxicity of an insecticide.
-
Aphid Collection: A specific number of adult aphids are collected.
-
Dipping: The aphids are placed in a small strainer or similar device and dipped into the insecticide solution for a set period (e.g., 10 seconds).
-
Transfer: After dipping, the aphids are blotted to remove excess solution and then transferred to an untreated leaf or artificial diet in a petri dish.
-
Mortality Assessment: Mortality is assessed after a predetermined time (e.g., 48 hours).
Mandatory Visualization
This compound Signaling Pathway in Aphids
This compound, like other neonicotinoids, acts as an agonist at the insect nicotinic acetylcholine receptor (nAChR). The binding of this compound to the nAChR leads to the continuous opening of the ion channel, resulting in an uncontrolled influx of sodium ions into the postsynaptic neuron. This causes constant nerve stimulation, leading to paralysis and eventual death of the insect.
Experimental Workflow for Aphid Bioassay
The following diagram illustrates the typical workflow for conducting a leaf-dip bioassay to determine the toxicity of this compound on aphids.
References
A Comparative Guide to Validating Analytical Methods for Nitenpyram Detection in Complex Matrices
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Nitenpyram in complex matrices such as environmental samples, agricultural products, and commercial formulations. The information is intended for researchers, scientists, and drug development professionals involved in pesticide residue analysis and method validation.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the performance of different analytical techniques for this compound determination, with a focus on key validation parameters. This allows for a direct comparison of the methods based on their reported efficacy in various studies.
| Analytical Technique | Matrix | Sample Preparation | Linearity (R²) | Recovery (%) | LOD | LOQ | Reference |
| HPLC-UV | Commercial Formulations | Dilution with Methanol:Acetonitrile:Water | 0.9999 | ~100% | 0.51 mg/L | 1.69 mg/L | [1][2] |
| HPLC-DAD | Vegetables and Fruits | Acetonitrile extraction, cleanup with PSA and silica (B1680970) gel cartridges | - | 64-80% | - | - | [3] |
| HPLC-DAD | Wheat | STRATA X PRO® SPE cartridges | >0.999 | 70-110% | - | 0.01 mg/kg | [4] |
| Ion Chromatography with post-column photochemical derivatization and fluorescence detection | Environmental Samples (Water) | Modified and miniaturized QuEChERS | >0.999 | 90.2-100.1% | 0.101-0.132 µg/L | - | [5] |
| Electroanalytical Methods (Voltammetry) | Agricultural Products, Environmental Samples | Spiked samples | - | 93.41-118.3% | 1.5 x 10⁻³ - 2.77 µmol L⁻¹ | - | |
| CQDs/AgNs/SDS/GCE (Electrochemical Sensor) | Tomato and Paddy Grain | Standard addition method | - | 95.33-118.0% | 0.1 nM | - | |
| Capillary Electrophoresis-Amperometric Detection/Mass Spectrometry (CE-AD/MS) | Pharmaceutical Samples | Extraction with acetonitrile | - | - | 500 nM (AD) | - |
Experimental Protocols: Detailed Methodologies
Below are detailed experimental protocols for some of the key analytical methods cited in the comparison table.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Commercial Formulations
-
Instrumentation: Shimadzu HPLC system with LC-20AT pump and SPD-20A UV-VIS detector.
-
Column: Zorbax C18 column (250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol (30%), Acetonitrile (30%), and Water (40%).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Not specified, but typically in the UV range for this compound.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound pure analytical standard (99.5% purity) into a 50 mL volumetric flask.
-
Dissolve the standard in 10 mL of the diluent (Methanol:Acetonitrile:Water = 30:30:40) with moderate sonication.
-
Allow the solution to cool to room temperature and make up the volume to 50 mL with the diluent.
-
For commercial samples (e.g., Jasper 10% SL), prepare a sample solution of approximately 10 mg of pure this compound on a 100% purity basis in a 50 mL volumetric flask using the same diluent.
-
Filter all solutions through a 0.45µm membrane filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed using standard solutions at concentrations of 25, 50, 75, 100, and 125 mg/L.
-
Precision: Determined by five replicate injections of the standard solution.
-
Accuracy: Evaluated by calculating the percentage recovery from spiked samples.
-
2. Ion Chromatography with Post-Column Photochemical Derivatization and Fluorescence Detection for Environmental Samples
-
Instrumentation: Ion chromatograph coupled with a fluorescence detector and a post-column photochemical reactor.
-
Columns: IonPac™ AS11-HC analytical column with an IonPac™ AG11A guard column.
-
Mobile Phase: Isocratic elution with 30 mM NaOH + 10% acetonitrile.
-
Sample Preparation (Modified QuEChERS):
-
A rapid sample extraction is performed using a modified and miniaturized Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.
-
-
Post-Column Derivatization: A homemade photochemical reactor is used for the online transformation of this compound and its metabolite into highly fluorescent photoproducts in a basic medium.
-
Validation: The method was validated following SANTE/11945/2015 guidelines.
3. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Vegetables and Fruits
-
Instrumentation: HPLC system with a C18 column and a diode-array detector.
-
Sample Preparation:
-
Extract vegetable and fruit samples with acetonitrile.
-
Pass the crude extract through a weak anion-exchange cartridge (PSA).
-
Subject the effluent to a silica gel cartridge for further cleanup.
-
Elute this compound with acetone.
-
-
Analysis: The final extract is analyzed by HPLC-DAD, with UV spectra used for confirmation of the analyte.
Visualizing Method Validation and Comparison
The following diagrams illustrate the typical workflow for analytical method validation and a visual comparison of the performance of different analytical methods for this compound detection.
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical method performance.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acetamiprid, imidacloprid, and this compound residues in vegetables and fruits by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative toxicity of Nitenpyram and Spinetoram on non-target organisms
A Comparative Guide to the Toxicity of Nitenpyram and Spinetoram on Non-Target Organisms
Introduction
This compound and Spinetoram are two widely used insecticides with distinct chemical properties and modes of action. This compound is a first-generation neonicotinoid, a class of insecticides known for its systemic activity and high efficacy against sucking insects[1][2][3]. It functions as a neurotoxin by irreversibly binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, leading to paralysis and death[1][4]. Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa and belongs to the spinosyn class. It is considered a second-generation spinosyn, offering enhanced potency and a broader spectrum of control compared to its predecessor, spinosad. Spinetoram also acts on the insect nervous system, primarily by allosterically modulating nAChRs and also affecting γ-aminobutyric acid (GABA) receptors.
While effective against target pests, the impact of these insecticides on non-target organisms is a critical consideration for environmental risk assessment. This guide provides an objective comparison of the toxicity of this compound and Spinetoram, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The primary difference in the toxicological profile of this compound and Spinetoram stems from their distinct interactions with insect nerve receptors. This compound acts as an agonist, directly and irreversibly binding to the nAChR, causing the nerve channel to remain open, which leads to overstimulation, paralysis, and death. Spinetoram, on the other hand, targets a unique, allosteric site on the nAChR, causing prolonged receptor activation. It also affects GABA-gated chloride channels, contributing to its neurotoxic effects. This difference in binding sites is crucial, especially in the context of insecticide resistance management.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Nitenpyram Disposal
Nitenpyram, a neonicotinoid insecticide, requires careful handling and disposal to mitigate risks to personnel and the environment. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory setting and preventing environmental contamination. This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and is toxic to aquatic organisms and bees[1][2][3]. Therefore, it is imperative that this compound and its containers are not disposed of with household garbage or allowed to enter drains, water courses, or the soil[4][5].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and protective clothing. All handling should occur in a well-ventilated area to avoid inhalation of dust or fumes. In case of a spill, immediately contain the spillage, remove all ignition sources, and clean up the material, avoiding contact with skin and eyes.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form (e.g., pure compound, contaminated materials, or solutions).
1. Unused or Expired this compound (Pure Compound):
-
Do not attempt to dispose of the chemical yourself.
-
Contact a licensed professional waste disposal service to handle the material.
-
Store the unused this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place until collection.
2. Contaminated Laboratory Materials (e.g., gloves, paper towels, empty containers):
-
Container Decontamination: After emptying a this compound container, triple rinse it with an appropriate solvent (e.g., water, following label directions if applicable). The rinse water must be collected and disposed of as hazardous waste. Never reuse empty pesticide containers for any other purpose.
-
Solid Waste: All disposables that have come into contact with this compound, including the triple-rinsed containers, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed waste management company.
3. This compound Solutions:
-
Never pour this compound solutions down the drain. This can lead to environmental contamination as many wastewater treatment systems cannot effectively remove such pesticides.
-
Collect all aqueous and solvent-based this compound solutions in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Consult your institution's EHS guidelines for specific instructions on the disposal of chemical waste solutions.
Emergency Procedures
In the event of accidental exposure:
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
Quantitative Data Summary
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 1,575 mg/kg | |
| Acute Oral Toxicity (LD50, mouse) | 867 mg/kg | |
| Flash Point | >70.00 °C (>158.00 °F) | |
| Melting Point | 82 °C | |
| Density | 1.40 at 26 °C | |
| Water Solubility | Not miscible or difficult to mix |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of different forms of this compound waste.
References
Personal protective equipment for handling Nitenpyram
Essential Safety and Handling Guide for Nitenpyram
This compound is a neonicotinoid insecticide commonly used in veterinary medicine to control flea infestations in dogs and cats.[1][2][3] While effective for its intended purpose, it is crucial for researchers, scientists, and drug development professionals to handle this compound with appropriate safety measures to mitigate potential health risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Identification
This compound is classified as a hazardous substance.[4] Key hazards associated with this compound include:
-
Harmful if swallowed: Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[4]
-
Skin and Eye Irritation: It can cause irritation to the skin, eyes, and respiratory system. Direct contact with the skin may exacerbate pre-existing dermatitis, and entry through cuts or abrasions can lead to systemic injury.
-
Respiratory Irritation: Inhalation of this compound dust can be harmful and may cause respiratory irritation.
-
Aquatic Toxicity: The substance is toxic to aquatic organisms.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment | Specifications and Remarks |
| Eye/Face Protection | Tightly sealed safety goggles or face shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes. |
| Skin Protection | Chemical-impermeable gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves prior to use. |
| Protective clothing | Wear a lab coat, coveralls, or other impervious clothing to prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is crucial. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling and Storage Procedures
Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.
-
Use only in a well-ventilated area or outdoors.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands and face thoroughly after handling.
-
Ensure that any cuts, abrasions, or irritated skin are suitably protected before handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep out of reach of children and domestic animals.
-
The shelf life is reported to be up to three years if stored below 25°C (77°F).
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate personnel from the immediate area and remove all sources of ignition.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spillage from entering drains or water courses.
-
Absorb and Collect: For small spills, use an absorbent material to clean up. For larger spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste this compound: Dispose of by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes, or by incineration in a licensed apparatus after mixing with a suitable combustible material.
-
Empty Containers: Containers may still present a chemical hazard. If they cannot be thoroughly cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of in an authorized landfill.
-
Contaminated Materials: All contaminated materials, including PPE and cleaning materials, should be placed in sealed containers and disposed of as hazardous waste. Do not allow wash water from cleaning equipment to enter drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
